Methyl chlorosulfonate
Description
Historical Trajectories and Milestones in Methyl Chlorosulfonate Studies
The study of alkyl chlorosulfates, the class of compounds to which this compound belongs, has evolved significantly over time. Early investigations into the hydrolysis of methyl chlorosulfate (B8482658) in water revealed complex reaction pathways, yielding products such as methanol (B129727), hydrogen sulfate (B86663), and chloride. cdnsciencepub.com These initial studies were often complicated by the heterogeneous nature of the reactions, a consequence of the low solubility of chlorosulfates in water. cdnsciencepub.com
The synthesis of this compound and related compounds has been a subject of ongoing research to improve efficiency and cost-effectiveness. google.com Historically, methods for preparing alkyl chlorosulfates included the reaction of alcohols with sulfuryl chloride, the reaction of alkyl sulfites with chlorine, and the alkylation of chlorosulfonic acid. google.com A common laboratory-scale synthesis involves the dropwise addition of sulfuryl chloride to cooled methanol under an inert atmosphere, followed by distillation to yield the final product. chemicalbook.com More recent developments have explored the reaction of sulfur trioxide with methylene (B1212753) chloride as an alternative route. smolecule.comgoogle.com Despite an increasing demand for methyl chlorosulfates in recent years, the development of highly efficient manufacturing technologies remains an active area of research. google.com
Table 1: Key Synthesis Methods for this compound
| Reactants | Brief Description | Reference(s) |
|---|---|---|
| Methanol and Sulfuryl Chloride | An equimolar amount of methanol is added slowly to sulfuryl chloride at low temperature (0°C). The mixture is stirred, and the byproduct hydrogen chloride is removed, followed by distillation. | chemicalbook.com |
| Methanol and Chlorosulfonic Acid | Involves the controlled reaction of methanol with chlorosulfonic acid. | smolecule.com |
Foundational Research Context and Interdisciplinary Significance
The foundational significance of this compound in chemical research lies in its potent reactivity, which has been harnessed for various synthetic transformations. It is widely utilized as a powerful methylating agent, capable of introducing a methyl (CH₃) group to various organic molecules through nucleophilic substitution. smolecule.com This property is fundamental in organic synthesis for producing a range of compounds. smolecule.comwikidoc.orgchemeurope.com
Key applications stemming from its reactivity include:
Esterification: It effectively methylates carboxylic acids to form the corresponding methyl esters. smolecule.com
Etherification: Under specific conditions, it reacts with alcohols to produce methyl ethers. smolecule.com
N-methylation: It is used for the methylation of nitrogen atoms in amines, a crucial step in the synthesis of many biologically active molecules and quaternary ammonium (B1175870) salts. smolecule.com
Introduction of the Chlorosulfonyl Group: The chlorosulfonyl (SO₂Cl) moiety can be transferred to other organic molecules, creating new functional compounds like sulfonyl chlorides. smolecule.com
Beyond its role in fundamental organic synthesis, this compound serves as a key chemical intermediate in the manufacturing of dyes, surfactants, pharmaceuticals, and agrochemicals. smolecule.com Its interdisciplinary importance is further underscored by research into its potential applications in materials science. Notably, the related compound methylene bis(chlorosulfate), which can be produced from similar precursors, has been evaluated as a potential electrolyte for lithium batteries, highlighting the broader relevance of this class of compounds in energy storage technologies. google.com Research comparing the reactivity of related compounds has shown that methyl chlorosulfate is more reactive than chloromethyl chlorosulfate (CMCS) and methylene bis(chlorosulfate) (MBCS). researchgate.net
Table 2: Applications of this compound in Chemical Synthesis
| Application | Description | Reference(s) |
|---|---|---|
| Methylating Agent | Transfers a methyl group to substrates such as carboxylic acids, alcohols, and amines. | smolecule.com |
| Synthesis Intermediate | Used in the production of dyes, surfactants, pharmaceuticals, and agrochemicals. | smolecule.com |
| Sulfonating Agent | Introduces the chlorosulfonyl group into organic molecules. | smolecule.com |
Avenues for Advanced Scholarly Inquiry and Future Research Directions
While this compound is an established reagent, several avenues for advanced scholarly inquiry remain. A primary focus for future research is the development of more efficient, scalable, and cost-effective synthesis protocols. google.com This includes the optimization of existing methods and the exploration of novel catalytic systems to improve reaction yields and minimize the formation of byproducts, drawing inspiration from advances made with related compounds like chloromethyl chlorosulfate (CMCS). researchgate.netresearchgate.net
Further detailed mechanistic studies on the reactions of this compound with a diverse range of nucleophiles could uncover new synthetic applications. smolecule.comcdnsciencepub.com For instance, investigations into its interactions with complex molecules could expand its utility in the total synthesis of natural products and the modification of biomolecules. smolecule.com The in situ generation of other reactive species from this compound, such as its use in forming the DMF·SO₃ complex for sulfation reactions, represents an innovative approach that warrants further exploration on a wider array of substrates. nih.gov
Additionally, the application of methyl chlorosulfate in materials science is an emerging area of interest. Building on the research into related chlorosulfates as battery electrolytes, future studies could investigate the synthesis of novel polymers or functional materials using this compound as a key building block. google.comchemimpex.com The development of new sulfonic acid-functionalized materials for heterogeneous catalysis is a rapidly growing field, and precursors like this compound could play a role in creating next-generation catalysts for sustainable chemical processes. acs.org
Table 3: Mentioned Chemical Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | CH₃ClO₃S |
| Methanol | CH₃OH |
| Hydrogen Sulfate | HSO₄⁻ |
| Sulfuryl Chloride | SO₂Cl₂ |
| Alkyl Sulfite | (RO)₂SO |
| Chlorine | Cl₂ |
| Chlorosulfonic Acid | HSO₃Cl |
| Sulfur Trioxide | SO₃ |
| Methylene Chloride | CH₂Cl₂ |
| Hydrogen Chloride | HCl |
| Carboxylic Acid | RCOOH |
| Amine | R₃N |
| Sulfonyl Chloride | RSO₂Cl |
| Methylene bis(chlorosulfate) | CH₂(OSO₂Cl)₂ |
| Chloromethyl chlorosulfate | ClCH₂OSO₂Cl |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
chlorosulfonyloxymethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3ClO3S/c1-5-6(2,3)4/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVLCWQKYHCADB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10230937 | |
| Record name | Methyl chlorosulphate | |
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Molecular Weight |
130.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
812-01-1 | |
| Record name | Chlorosulfuric acid, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=812-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Methyl chlorosulphate | |
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| Record name | Methyl chlorosulphate | |
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| Record name | Methyl chlorosulphate | |
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| Record name | Methyl chlorosulphate | |
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Synthetic Methodologies and Process Optimization for Methyl Chlorosulfonate
Conventional and Emerging Synthetic Routes
The synthesis of methyl chlorosulfonate and its analogue, chloromethyl chlorosulfate (B8482658) (CMCS), can be achieved through several distinct pathways, each with its own mechanistic nuances and practical considerations.
Mechanistic Insights into the Reaction of Methylene (B1212753) Chloride with Sulfur Trioxide
The reaction between liquid sulfur trioxide (SO₃) and methylene chloride (CH₂Cl₂) provides a direct route to chloromethyl chlorosulfate (CMCS). This process involves the insertion of SO₃ into the carbon-chlorine (C-Cl) bonds of methylene chloride. Without a catalyst, this reaction is notably slow.
Mechanistic studies, including those utilizing ¹H NMR spectroscopy, have shed light on the intricacies of this transformation. The reaction is understood to proceed through the formation of zwitterionic molecular complexes between sulfur trioxide and methylene chloride. researchgate.net These complexes can have varying stoichiometries, such as 1:1 and 2:1. researchgate.netresearchgate.net The proposed mechanism suggests that these complexes are activated towards nucleophilic attack at the carbon atom by the negatively charged oxygen of another zwitterion. researchgate.netresearchgate.net This leads to the insertion of the SO₃ moiety.
The reaction yields both CMCS and a byproduct, methylene bis(chlorosulfate) (MBCS), which is a product of further sulfation. researchgate.netresearchgate.net The typical ratio of CMCS to MBCS is approximately 2:1. researchgate.netresearchgate.net However, the isolated yield of CMCS through distillation is often in the range of 30-35%. researchgate.netresearchgate.net Kinetic studies have determined that the reaction is roughly third order in sulfur trioxide and first order in the catalyst, when one is used. researchgate.netresearchgate.netrsc.org
Further analysis has identified transient products, designated as A, B, and C, which are believed to be chloromethyl chloropolysulfates, arising from the reaction of one molecule of methylene chloride with two, three, and four molecules of sulfur trioxide, respectively. researchgate.netrsc.orgnih.gov These intermediates are unstable and decompose to form additional CMCS and MBCS, particularly when the reaction mixture is warmed to room temperature. researchgate.netresearchgate.net
Chloroiodomethane (B1360106) and Chlorosulfonic Acid Mediated Synthesis: A Detailed Examination
A highly efficient and scalable method for synthesizing chloromethyl chlorosulfate (CMCS) involves the reaction of chloroiodomethane (CH₂ClI) with chlorosulfonic acid (HSO₃Cl). researchgate.netfigshare.com This process takes advantage of the oxidative properties of chlorosulfonic acid to facilitate the reaction and manage byproducts.
A key feature of this synthesis is the in-situ oxidation of iodide, which drives the equilibrium of the displacement reaction towards completion. researchgate.netfigshare.com The iodine byproduct is further oxidized to iodate, a crucial step that prevents the iodide-induced decomposition of the desired CMCS product. researchgate.netfigshare.com This method results in a high solution yield of 92% with a purity exceeding 99% as determined by gas chromatography. researchgate.netfigshare.com
The procedure typically involves the slow addition of chlorosulfonic acid to chloroiodomethane at a controlled temperature of 0°C under an inert atmosphere, followed by stirring at room temperature.
Alternative Synthetic Strategies: Methanol (B129727) and Sulfuryl Chloride Approach
An alternative, albeit lower-yielding, synthesis of this compound involves the reaction of methanol (CH₃OH) with sulfuryl chloride (SO₂Cl₂). smolecule.comchemicalbook.com This method is noted for its simplicity.
The procedure involves the dropwise addition of dry methanol to sulfuryl chloride at 0°C under an inert atmosphere, such as argon. chemicalbook.com The mixture is then stirred at room temperature for a period, during which hydrogen chloride gas is removed. chemicalbook.com The final product is isolated by distillation under reduced pressure. chemicalbook.com The reported yield for this method is around 41%. chemicalbook.com A proposed mechanism for a similar system suggests that the N-arylhydroxylamine acts as a nucleophile, reacting with the in-situ formed this compound from sulfuryl chloride and methanol. rsc.org This is followed by a smolecule.comsmolecule.com-sigmatropic rearrangement and subsequent hydrolysis to yield the final product. rsc.org
Catalysis in Methyl Chlorosulfate Synthesis
Catalysis plays a crucial role in enhancing the efficiency and feasibility of methyl chlorosulfate and chloromethyl chlorosulfate synthesis, particularly in the reaction involving sulfur trioxide.
Investigation of Homogeneous and Heterogeneous Catalysis
The reaction of liquid sulfur trioxide with methylene chloride is significantly accelerated by the use of catalysts. rsc.orgrsc.org Both homogeneous and heterogeneous catalytic systems have been explored. For instance, in a two-phase system (CDCl₃/H₂O), alkali-metal salts can be used in conjunction with a phase-transfer catalyst. researchgate.netrsc.org This approach facilitates the reaction of CMCS with anionic nucleophiles. researchgate.netrsc.org The use of boron tribromide as a catalyst in the reaction with fuming sulfuric acid has also been reported. chemicalbook.com
Role of Specific Catalysts: Case Study of Trimethyl Borate (B1201080)
Trimethyl borate has been identified as a particularly effective homogeneous catalyst for the synthesis of chloromethyl chlorosulfate (CMCS) from methylene chloride and sulfur trioxide. rsc.orgrsc.org The addition of catalytic amounts of trimethyl borate transforms the otherwise very slow reaction into a rapid process. researchgate.netresearchgate.netrsc.org
The catalytic action of trimethyl borate is believed to involve the activation of the zwitterionic complexes formed between methylene chloride and sulfur trioxide. researchgate.netresearchgate.netrsc.org This activation facilitates the nucleophilic attack at the carbon atom by the negatively charged oxygen of another zwitterion. researchgate.netresearchgate.netrsc.org In situ ¹H NMR studies have supported this, indicating that trimethyl borate lowers the activation energy of the reaction. The reaction is first order with respect to the catalyst. researchgate.netresearchgate.netrsc.org While significantly accelerating the reaction, the use of trimethyl borate still results in a product mixture of CMCS and methylene bis(chlorosulfate) (MBCS), with typical isolated yields of CMCS being around 30-35%. researchgate.netresearchgate.netrsc.org
Optimization of Reaction Parameters and Process Efficiency
The efficient synthesis of this compound hinges on the careful control of key reaction parameters. Optimization of these variables is crucial for maximizing yield, minimizing reaction time, and ensuring the desired product selectivity.
Influence of Temperature, Reaction Time, and Reactant Stoichiometry
The interplay between temperature, reaction duration, and the molar ratios of reactants profoundly impacts the outcome of this compound synthesis. Different synthetic routes exhibit varying sensitivities to these parameters.
For the synthesis from methanol and sulfuryl chloride, the reaction is typically initiated at a low temperature, around 0°C, during the slow addition of methanol. chemicalbook.com This initial cooling helps to manage the exothermic nature of the reaction. Following the addition, the mixture is allowed to stir at room temperature for approximately two hours to ensure the reaction proceeds to completion. chemicalbook.com An equimolar (1:1) ratio of methanol to sulfuryl chloride is generally employed for this process. chemicalbook.com
In the synthesis involving the reaction of methylene chloride with sulfur trioxide, temperature control is also critical. A preferred temperature range for this exothermic reaction is between 0°C and 50°C. google.com The stoichiometry of the reactants is a key lever to control the product distribution. The reaction proceeds sequentially, first forming chloromethyl chlorosulfate (CMCS) and then methylene bis(chlorosulfate). google.com By adjusting the mole ratio of sulfur trioxide to methylene chloride, the prevalence of each product can be managed. For instance, to obtain a mixture of both products, mole ratios between 0.5 and 2.5 are effective. google.com If the goal is to produce methylene bis(chlorosulfate) as the primary product, a mole ratio greater than 2.5 can be used. google.com
General optimization studies on related sulfonation reactions have shown that temperature is often the most significant parameter influencing the reaction's success. researchgate.net The rate of reagent addition is also a critical factor that can significantly influence the yield and selectivity of the desired product.
| Synthetic Route | Parameter | Value / Range | Reference |
|---|---|---|---|
| Methanol + Sulfuryl Chloride | Temperature | 0°C (addition), then Room Temp (stirring) | chemicalbook.com |
| Reaction Time | 2.5 hours (total) | chemicalbook.com | |
| Stoichiometry (Methanol:SO₂Cl₂) | 1:1 molar ratio | chemicalbook.com | |
| Methylene Chloride + Sulfur Trioxide | Temperature | 0°C - 50°C | google.com |
| Stoichiometry (SO₃:CH₂Cl₂) | 0.5 - 2.5 (for product mixture) | google.com |
Strategies for Enhancing Reaction Selectivity and Product Yield
Several strategies are employed to improve the efficiency of this compound synthesis, focusing on increasing product yield and selectivity.
Catalysis: The reaction between methylene chloride and liquid sulfur trioxide is inherently slow. The use of a catalyst, such as trimethyl borate, can make the process rapid. researchgate.netresearchgate.netnih.gov Catalysis accelerates the insertion of SO₃ into the C-Cl bonds, but it results in a product mixture of chloromethyl chlorosulfate (CMCS) and methylene bis(chlorosulfate) (MBCS), with typical isolated yields of CMCS being only 30-35%. researchgate.netresearchgate.netnih.gov
By-product Removal: In the synthesis from methanol and sulfuryl chloride, hydrogen chloride (HCl) gas is a significant by-product. To drive the reaction equilibrium towards the product side, this HCl is continuously removed from the reaction mixture using a stream of an inert gas, such as argon. chemicalbook.com This technique helps to achieve yields of around 41%. chemicalbook.com
Post-Reaction Stabilization and Purification: The crude product mixture from the reaction of methylene chloride and sulfur trioxide is unstable, especially at elevated temperatures required for distillation. To prevent decomposition and improve the isolated yield, a stabilizing agent is added to the reaction mixture before purification. google.com Following stabilization, the desired products can be separated from by-products and each other using fractional distillation, which takes advantage of their different boiling points. google.com
Analysis of Reaction Intermediates and By-products
Understanding the formation of intermediates and by-products is essential for optimizing the synthesis of this compound and achieving high product purity.
Characterization of Transient Chloromethyl Chloropolysulfates
In the catalyzed reaction of methylene chloride (CH₂Cl₂) with sulfur trioxide (SO₃), detailed mechanistic studies using ¹H NMR spectroscopy have identified the formation of transient intermediates. researchgate.netresearchgate.netnih.gov These studies, conducted at low temperatures (-45°C), revealed the presence of three distinct, short-lived products in addition to the expected chloromethyl chlorosulfate (CMCS) and methylene bis(chlorosulfate) (MBCS). researchgate.netnih.gov
These transient species, designated A, B, and C, are believed to be chloromethyl chloropolysulfates. researchgate.netresearchgate.netnih.gov Analysis of the sulfur trioxide balance suggests that these intermediates are formed from the reaction of one molecule of methylene chloride with two, three, and four molecules of sulfur trioxide, respectively. researchgate.netresearchgate.netnih.gov These chloropolysulfate intermediates are unstable and decompose as the reaction mixture is warmed to room temperature, yielding additional amounts of the final products, CMCS and MBCS. researchgate.netresearchgate.netnih.gov
Methodologies for By-product Identification and Separation
The identification and separation of by-products are critical steps in obtaining pure this compound. The nature of the by-products depends on the synthetic route chosen.
In the synthesis from methylene chloride and sulfur trioxide, the primary by-product is methylene bis(chlorosulfate) (MBCS), which is formed from the further reaction of chloromethyl chlorosulfate with sulfur trioxide. google.comresearchgate.net Both the products and the transient intermediates can be monitored and identified using ¹H NMR spectroscopy. researchgate.netnih.gov Due to the different boiling points of CMCS and MBCS, they are effectively separated by fractional distillation. google.com The distillation is typically performed in stages, with the first stage at a lower temperature (50-60°C) yielding primarily CMCS, and a second stage at a higher temperature (85-95°C) yielding MBCS. google.com
For the synthesis involving methanol and sulfuryl chloride, the main by-products are hydrogen chloride and potentially dimethyl sulfate (B86663) from incomplete esterification. chemicalbook.comsciencemadness.org As mentioned, gaseous HCl is removed during the reaction by purging with an inert gas. chemicalbook.com Any remaining volatile impurities or unreacted starting materials are separated from the final product by distillation under reduced pressure. chemicalbook.com General analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify volatile impurities, while High-Performance Liquid Chromatography (HPLC) is suitable for quantifying non-volatile by-products.
| Synthetic Route | Primary By-product(s) | Identification Method(s) | Separation Method(s) | Reference |
|---|---|---|---|---|
| Methylene Chloride + Sulfur Trioxide | Methylene bis(chlorosulfate) | ¹H NMR Spectroscopy | Fractional Distillation | google.comresearchgate.net |
| Methanol + Sulfuryl Chloride | Hydrogen Chloride, Dimethyl sulfate | GC-MS | Gas Purging (for HCl), Distillation | chemicalbook.comsciencemadness.org |
Mechanistic Studies on Methyl Chlorosulfonate Reactivity
Nucleophilic Substitution Reactions at Sulfur and Carbon Centers
Methyl chlorosulfonate (MCS) and its analogue, chloromethyl chlorosulfate (B8482658) (CMCS), are potent electrophiles that readily engage with a variety of nucleophiles. The site of nucleophilic attack—either the methyl/chloromethyl carbon or the sulfonyl sulfur—is dictated by the nature of the nucleophile and the reaction conditions.
This compound exhibits significant reactivity towards anionic nucleophiles like halides. aminer.orgrsc.orgnih.gov Studies conducted in homogenous solutions, such as tetrabutylammonium (B224687) salts in deuterated acetonitrile (B52724) (CD3CN), or in two-phase systems (e.g., CDCl3/H2O) with a phase-transfer catalyst, demonstrate that halide ions rapidly displace the chlorosulfate moiety. aminer.orgrsc.orgnih.govresearchgate.net This reaction proceeds via a nucleophilic attack on the carbon atom, leading to the formation of the corresponding chloromethyl derivative (ClCH₂X). aminer.orgnih.govresearchgate.net
The displaced chlorosulfate group subsequently decomposes, liberating a chloride ion, which can then react with more of the starting chlorosulfate compound. aminer.orgnih.govresearchgate.net Competitive experiments have established a clear reactivity hierarchy among related compounds, with this compound being the most reactive. The general order of reactivity is: Methyl Chlorosulfate (MCS) > Methylene (B1212753) Bis(chlorosulfate) (MBCS) > Chloromethyl Chlorosulfate (CMCS) >> Dichloromethane (B109758) (CH₂Cl₂). aminer.orgnih.govresearchgate.netsmolecule.com The higher reactivity of MCS is attributed to its simpler structure and reduced steric hindrance. Halide ions themselves show a reactivity trend of I⁻ > Br⁻ > Cl⁻ in these displacement reactions. cdnsciencepub.com
Table 1: Reactivity of this compound with Halide Anions
| Halide Anion | Reaction Conditions | Major Product | Mechanistic Pathway |
|---|---|---|---|
| Chloride (Cl⁻) | Homogeneous solution (CD₃CN) or two-phase system (CDCl₃/H₂O) with phase-transfer catalyst. aminer.orgrsc.orgnih.gov | Dichloromethane (CH₂Cl₂) | S_N2 displacement at carbon. cdnsciencepub.com |
| Bromide (Br⁻) | Homogeneous solution (CD₃CN) or two-phase system (CDCl₃/H₂O) with phase-transfer catalyst. aminer.org | Bromochloromethane (CH₂BrCl) | S_N2 displacement at carbon. cdnsciencepub.com |
Similar to halides, acetate (B1210297) ions react with chlorosulfonates via nucleophilic displacement at the carbon center, displacing the chlorosulfate group to form products like chloromethyl acetate. aminer.orgrsc.orgnih.govsmolecule.com
However, the reaction with phenoxides presents a more complex and contrasting mechanism. While studies on this compound itself show that nucleophiles like m-cresoxide (a phenoxide derivative) attack the carbon center in an S_N2 reaction to yield the corresponding ether, evidence suggests a different pathway for the closely related chloromethyl chlorosulfate (CMCS). aminer.orgsmolecule.comsci-hub.se When CMCS reacts with sodium phenoxide in tetrahydrofuran (B95107), the nucleophilic attack occurs on the sulfur atom, leading to the displacement of the sulfur-bound chloride ion instead of the chlorosulfate group. aminer.orgrsc.orgnih.govsmolecule.com This shift in regioselectivity highlights how the substrate and reaction environment can influence the mechanistic pathway, directing the nucleophile to either the carbon or the sulfur center. researchgate.net
Table 2: Reactivity of Chlorosulfonates with Oxygen Nucleophiles
| Nucleophile | Substrate | Reaction Conditions | Site of Attack | Product Type |
|---|---|---|---|---|
| Acetate | CMCS | Homogeneous (CD₃CN) or two-phase systems. aminer.orgrsc.orgsmolecule.com | Carbon | Chloromethyl Acetate |
| Phenoxide | CMCS | Tetrahydrofuran (THF). aminer.orgrsc.orgnih.govsmolecule.com | Sulfur | Aryl Chlorosulfate Derivative |
Advanced Studies on Chloromethylation and Sulfonate Esterification Mechanisms
Chloromethyl chlorosulfate (CMCS) is a valuable reagent for introducing chloromethyl groups into various molecules, notably without generating the carcinogenic byproduct bis(chloromethyl) ether. smolecule.com It is effectively used to alkylate carboxylic acids, forming chloromethyl esters in high yields (>90%). smolecule.com The mechanism for this transformation involves the formation of a chloromethyl carboxylate. researchgate.netresearchgate.net
In reactions with active methylene compounds under phase-transfer catalysis (PTC) conditions, CMCS acts as a chloromethylating agent in a sequential process. researchgate.netresearchgate.net The initial step is the attack of the enolate of the active methylene compound on the carbon of the chloromethyl group of CMCS. researchgate.net This chloromethylation is the first step in a cascade that can lead to more complex structures. researchgate.netresearchgate.net
The reaction of this compound with alcohols or phenols is a primary route to sulfonate esters. smolecule.com The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the chlorosulfate. This is followed by the elimination of a chloride ion. acs.org The hydrolysis of this compound to form methanol (B129727) follows a similar pathway, where water acts as the nucleophile. cdnsciencepub.comsci-hub.se
Recent electrochemical methods have also been developed for synthesizing sulfonate esters. One such method involves a three-component reaction of alkenes, inorganic sulfites (like NaHSO₃), and alcohols. nih.gov This process generates alkoxysulfonyl radical species from the alcohol and sulfite, which are then trapped by the alkene to form the final sulfonate ester product. nih.gov
Reactivity with Active Methylene Compounds
The reaction of chloromethyl chlorosulfate (CMCS) with active methylene compounds, such as 1,3-dicarbonyls, is particularly complex and has been studied under phase-transfer catalysis (PTC) conditions. researchgate.netresearchgate.net When CMCS is condensed with alkyl 1,3-keto esters (e.g., ethyl acetoacetate), the reaction does not simply yield a mono-alkylated product. Instead, it initiates a sequence of reactions beginning with chloromethylation at the central carbon of the keto ester. researchgate.netresearchgate.net
This initial product rapidly undergoes a β-elimination in the basic medium, which is then followed by a Michael addition with another molecule of the keto ester. researchgate.net This sequence leads to the formation of methylene-bridged bis-acetoacetates. researchgate.netresearchgate.net These intermediates can further evolve through competitive chloromethylation and chlorination reactions, ultimately cyclizing to form polyfunctional dihydrofuran and tetrahydropyran (B127337) derivatives. researchgate.netresearchgate.net In aprotic solvents, a competing pathway involves the chlorination of the active methylene group, where the enolate attacks the chlorine atom of the sulfonyl group in CMCS. researchgate.net Similar reactivity is observed with acetylacetone (B45752), which also yields O-heterocycles. researchgate.net
Table 3: Reaction of Chloromethyl Chlorosulfate with Active Methylene Compounds
| Active Methylene Compound | Reaction Conditions | Key Intermediates / Processes | Final Products |
|---|---|---|---|
| Ethyl Acetoacetate (B1235776) | Phase-Transfer Catalysis (PTC). researchgate.netresearchgate.net | Chloromethylation, β-elimination, Michael addition. researchgate.netresearchgate.net | Methylene bridged bis-acetoacetates, polyfunctional dihydrofurans and tetrahydropyrans. researchgate.netresearchgate.net |
| Acetylacetone | Phase-Transfer Catalysis (PTC). researchgate.net | Similar to ethyl acetoacetate. researchgate.net | O-heterocycles. researchgate.net |
Investigation of Condensation and Addition Reactions under Phase-Transfer Catalysis
The condensation of this compound with active methylene compounds, such as alkyl 1,3-keto esters, has been investigated under phase-transfer catalysis (PTC) conditions. researchgate.net This method facilitates reactions between reactants in different phases, often an aqueous and an organic phase, by using a phase-transfer agent to transport one reactant across the interface. crdeepjournal.orgias.ac.in In the case of this compound, PTC enables the reaction with active methylene compounds, leading to the formation of methylene-bridged bis-acetoacetates. researchgate.net The proposed mechanism involves a sequential chloromethylation-β-elimination-Michael addition process. researchgate.net The phase-transfer catalyst plays a crucial role in extracting the reactive anion from the aqueous phase into the organic phase, where it can react with the substrate. ias.ac.in
The reaction of this compound with various nucleophiles is significantly influenced by the reaction conditions. For instance, its reaction with alkyl 1,3-keto esters under PTC conditions leads to condensation products. researchgate.net Similarly, acetylacetone reacts in a comparable manner to ethyl acetoacetate, yielding O-heterocycles. researchgate.net However, the reaction with ethyl cyanoacetate (B8463686) produces diethyl 2,4-dicyanoglutaric acid diethyl ester and diethyl 1,2-dicyanocyclopropane-1,2-dicarboxylate. researchgate.net
Competitive Halogenation versus Chloromethylation Mechanisms
A key feature of the reactivity of this compound with active methylene compounds is the competition between halogenation and chloromethylation. researchgate.net The intermediate methylene-bridged dimeric active methylene compounds can undergo either chloromethylation or halogenation, leading to a variety of products. researchgate.netresearcher.life In aprotic organic solvents, the primary process observed is the chlorination of the active methylene group. researchgate.net This occurs through the reaction of the enolate of the acetoacetate with the chlorine atom attached to the sulfonyl group of the this compound. researchgate.net
The reaction pathway is highly dependent on the solvent and the nature of the active methylene compound. The competitive nature of these reactions highlights the complex reactivity profile of this compound and the potential to steer the reaction towards a desired product by careful selection of reaction conditions.
Intramolecular Cyclization and Product Diversification
Following the initial condensation and competitive halogenation/chloromethylation reactions, the resulting intermediates can undergo intramolecular cyclization, leading to the formation of diverse heterocyclic products. researchgate.netbeilstein-journals.orgorganic-chemistry.org For example, the methylene-bridged bis-acetoacetates formed from the reaction with alkyl 1,3-keto esters can further evolve into polyfunctional dihydrofuran and tetrahydropyran derivatives. researchgate.net This intramolecular cyclization is a key step in the diversification of the product scope, allowing for the synthesis of complex molecular architectures from relatively simple starting materials. researchgate.netnih.gov The propensity for intramolecular cyclization is influenced by the structure of the intermediate and the reaction conditions employed. beilstein-journals.org
Hydrolysis and Solvolysis Reaction Mechanisms
Kinetic and Mechanistic Studies of Aqueous Hydrolysis
The hydrolysis of alkyl chlorosulfates, including this compound, has been the subject of kinetic and mechanistic investigations. cdnsciencepub.comsci-hub.se Early studies on the hydrolysis of methyl chlorosulfate in water indicated a complex reaction with multiple concurrent pathways, yielding hydrogen sulfate (B86663), chloride, and methanol. cdnsciencepub.com However, subsequent work under homogeneous conditions in aqueous dioxane revealed that the primary reaction is a simple hydrolysis to produce the corresponding alcohol, sulfuric acid, and hydrochloric acid. cdnsciencepub.com
Kinetic studies on the hydrolysis of n-propyl chlorosulfate in aqueous dioxane showed that the reaction rate is increased by the presence of halide ions (I⁻ > Br⁻ > Cl⁻), while perchlorate (B79767) has no effect. cdnsciencepub.com This observation supports a bimolecular (SN2) mechanism involving a rate-determining displacement by the nucleophile on the carbon atom, with the chlorosulfate group acting as the leaving group. cdnsciencepub.combeilstein-journals.org The hydrolysis of methanesulfonyl chloride, a related compound, has also been shown to proceed via an SN2 mechanism. beilstein-journals.org
The hydrolysis of this compound has been found to follow first-order kinetics. sci-hub.se The mechanism is believed to involve ionization at the S-Cl bond, followed by rapid nucleophilic attack on the carbon atom. sci-hub.se However, some contribution from bimolecular reactions can also be detected. sci-hub.se
Influence of Solvent Polarity and Protonation States on Reaction Rates
The polarity of the solvent plays a significant role in the hydrolysis and solvolysis of this compound. researchgate.netchemrxiv.orglibretexts.org Generally, polar solvents can stabilize charged intermediates and transition states, thereby increasing the reaction rate. researchgate.netumass.edu For reactions proceeding through an SN1 mechanism, polar protic solvents are particularly effective at stabilizing the carbocation intermediate, leading to a significant rate enhancement. libretexts.org Conversely, for SN2 reactions, polar aprotic solvents can increase the reactivity of the nucleophile by reducing solvation, which can also lead to a dramatic increase in the reaction rate. libretexts.org
The rate of hydrolysis of sulfonyl chlorides has been shown to be influenced by the solvent composition. For instance, the specific rates of hydrolysis of benzenesulfonyl chlorides have been measured in aqueous dioxane. beilstein-journals.org The kinetic solvent isotope effect (kH₂O/kD₂O) for the solvolysis of methanesulfonyl chloride decreases slightly with increasing temperature. beilstein-journals.org This effect is largely unchanged when water is diluted with dioxane, despite a significant increase in the individual specific rates of solvolysis. beilstein-journals.org The presence of hydroxide (B78521) ions can strongly accelerate the hydrolysis of alkyl chlorosulfates, particularly at higher concentrations, by providing a more effective nucleophile than water. cdnsciencepub.com
Comparative Reactivity Assessments
Comparative studies have been conducted to assess the reactivity of this compound relative to other related compounds. In competitive experiments, the reactivity order for nucleophilic displacement of the chlorosulfate moiety was determined to be: methyl chlorosulfate (MCS) > methylene bis(chlorosulfate) (MBCS) > chloromethyl chlorosulfate (CMCS) >> dichloromethane. rsc.org The higher reactivity of MCS is attributed to its simpler structure and lower steric hindrance.
The reaction of chloromethyl chlorosulfate with sodium phenoxide in tetrahydrofuran suggests a different reaction pathway compared to halide nucleophiles, involving nucleophilic displacement of the sulfur-bound chloride. rsc.orgresearchgate.net This highlights that the nature of the nucleophile can significantly influence the reaction mechanism.
Data Tables
Table 1: Products of this compound Reaction with Active Methylene Compounds under PTC
| Active Methylene Compound | Major Products | Reference |
| Alkyl 1,3-keto esters | Methylene-bridged bis-acetoacetates, Dihydrofuran and Tetrahydropyran derivatives | researchgate.net |
| Acetylacetone | O-heterocycles | researchgate.net |
| Ethyl cyanoacetate | Diethyl 2,4-dicyanoglutaric acid diethyl ester, Diethyl 1,2-dicyanocyclopropane-1,2-dicarboxylate | researchgate.net |
Table 2: Relative Reactivity of Chlorosulfates in Nucleophilic Displacement
| Compound | Relative Reactivity | Reference |
| Methyl chlorosulfate (MCS) | Highest | rsc.org |
| Methylene bis(chlorosulfate) (MBCS) | Intermediate | rsc.org |
| Chloromethyl chlorosulfate (CMCS) | Lower | rsc.org |
| Dichloromethane | Lowest | rsc.org |
Relative Reactivity of this compound, Methylene Bis(chlorosulfate), and Chloromethyl Chlorosulfate
The reactivity of this compound (MCS) has been compared with that of methylene bis(chlorosulfate) (MBCS) and chloromethyl chlorosulfate (CMCS) in competitive experiments. These studies reveal a distinct reactivity order, with MCS being the most reactive, followed by MBCS, and then CMCS. This reactivity hierarchy is significantly greater than that of dichloromethane (CH₂Cl₂). researchgate.netnih.gov The established order of reactivity is as follows:
MCS > MBCS > CMCS >> CH₂Cl₂ researchgate.netnih.gov
This trend can be attributed to the simpler structure and lower steric hindrance of this compound compared to CMCS and MBCS.
CMCS is known to react swiftly with anionic nucleophiles, such as halide or acetate ions. researchgate.netnih.gov This reaction can occur in a homogeneous solution of their tetrabutylammonium salts in deuterated acetonitrile (CD₃CN) or in a two-phase system (CDCl₃/H₂O) with alkali-metal salts and a phase-transfer catalyst. researchgate.netnih.gov In these reactions, the primary products are formed through the rapid nucleophilic displacement of the chlorosulfate group. researchgate.netnih.gov Subsequently, this displaced moiety more slowly liberates a chloride ion, which can then react with more CMCS to form dichloromethane. researchgate.netnih.gov
However, the reaction of CMCS with sodium phenoxide in tetrahydrofuran solution presents a different mechanistic pathway. Evidence suggests that in this case, nucleophilic displacement occurs at the sulfur-bound chloride rather than at the carbon, a contrast to the reactions with halide nucleophiles. researchgate.net
The synthesis of CMCS and MBCS often occurs concurrently. The reaction of liquid sulfur trioxide (SO₃) with dichloromethane at room temperature leads to the insertion of SO₃ into the C-Cl bonds. researchgate.netnih.gov This process, which is typically slow, can be accelerated by the addition of catalytic amounts of trimethyl borate (B1201080). researchgate.netnih.gov The resulting product mixture primarily consists of CMCS and MBCS in an approximate 2:1 ratio. researchgate.netnih.gov
Table 1: Relative Reactivity of Chlorosulfates
| Compound | Abbreviation | Relative Reactivity |
|---|---|---|
| This compound | MCS | Most Reactive |
| Methylene bis(chlorosulfate) | MBCS | Intermediate |
| Chloromethyl chlorosulfate | CMCS | Least Reactive |
| Dichloromethane | CH₂Cl₂ | Significantly Less Reactive |
Structure-Reactivity Relationships in Alkyl Chlorosulfates
The reactivity of alkyl chlorosulfates is intrinsically linked to the structure of the alkyl group. Studies on the solvolysis of a series of primary alkyl chlorosulfates (ROSO₂Cl, where R = methyl, ethyl, n-propyl, isobutyl, and neopentyl) in aqueous dioxane have provided significant insights into these relationships. cdnsciencepub.com
The hydrolysis of these compounds primarily yields the corresponding alcohol, sulfuric acid, and hydrochloric acid. cdnsciencepub.comcdnsciencepub.com However, in the case of neopentyl chlorosulfate, the alcohol formed is the rearranged product, t-pentyl alcohol, indicating a unimolecular carbonium ion mechanism. cdnsciencepub.com
The relative rates of solvolysis for this series, with ethyl chlorosulfate as the standard, highlight the influence of the alkyl group's structure on reactivity. Steric hindrance plays a dominant role in bimolecular displacement reactions, as evidenced by the extremely low relative reactivity of the neopentyl compound. cdnsciencepub.com In contrast, for reactions proceeding through a unimolecular carbonium ion mechanism, steric hindrance is no longer the determining factor. cdnsciencepub.com
The effect of added nucleophiles, such as halide ions, further elucidates the reaction mechanism. Halide ions increase the rate of hydrolysis of n-propyl chlorosulfate in the order I⁻ > Br⁻ > Cl⁻, which supports a bimolecular mechanism involving a rate-determining displacement by the nucleophile on the carbon atom, with OSO₂Cl⁻ as the leaving group. cdnsciencepub.com
Kinetic studies have shown that the hydrolysis of methane- and benzenesulfonyl chlorides proceeds via an SN2 mechanism. sci-hub.senih.gov In contrast, dimethylsulfamyl chloride undergoes ionization in an SN1-type process. Alkoxysulfonyl chlorides, including methyl chlorosulfate, are thought to undergo ionization at the S-Cl bond, followed by a rapid nucleophilic attack on the carbon. sci-hub.se However, a contribution from bimolecular reactions is also acknowledged. sci-hub.se The kinetic solvent isotope effect for the hydrolysis of methanesulfonyl chloride is significantly higher than for alkyl chlorides, suggesting more bond breaking at the transition state for the departure of the chloride ion. nih.govbeilstein-journals.org
The structural influence of substituents on reactivity is a key aspect of mechanistic studies. For instance, in Lewis acid-catalyzed reactions, the nature of substituents can activate or deactivate the reaction, with alkyl and aryl groups generally being activating, while electron-withdrawing groups are deactivating. nih.govnih.gov
Table 2: Relative Solvolysis Rates of Primary Alkyl Chlorosulfates in 10 M Aqueous Dioxane
| Alkyl Group (R) | Relative Rate (krel) at 25°C |
|---|---|
| Methyl | 1.83 |
| Ethyl | 1.00 |
| n-Propyl | 0.40 |
| Isobutyl | 0.15 |
| Neopentyl | 0.0076 |
Data derived from studies on the solvolysis of primary alkyl chlorosulfates. cdnsciencepub.com
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Methylene bis(chlorosulfate) |
| Chloromethyl chlorosulfate |
| Dichloromethane |
| Deuterated acetonitrile |
| Tetrahydrofuran |
| Sodium phenoxide |
| Sulfur trioxide |
| Trimethyl borate |
| Ethyl chlorosulfate |
| n-Propyl chlorosulfate |
| Isobutyl chlorosulfate |
| Neopentyl chlorosulfate |
| t-Pentyl alcohol |
| Methane- and benzenesulfonyl chlorides |
| Dimethylsulfamyl chloride |
| Alkoxysulfonyl chlorides |
| Methanesulfonyl chloride |
| Alkyl chlorides |
| Lewis acids |
| t-butyl alcohol |
| t-amyl alcohol |
| n-propyl alcohol |
| isobutyl alcohol |
| neopentyl alcohol |
| methyl alcohol |
| ethyl alcohol |
| sulfuric acid |
| hydrochloric acid |
| iodide |
| bromide |
| chloride |
| acetate |
| tetrabutylammonium salts |
| alkali-metal salts |
| CDCl₃ |
| H₂O |
| CD₃CN |
| ROSO₂Cl |
| CH₂Cl₂ |
| SO₃ |
| I⁻ |
| Br⁻ |
| Cl⁻ |
| OSO₂Cl⁻ |
| SN1 |
Applications of Methyl Chlorosulfonate in Advanced Organic Synthesis
Catalytic and Stoichiometric Reagent in Complex Molecule Synthesis
Methyl chlorosulfonate serves as a versatile reagent in the construction of complex molecular architectures, finding applications in the pharmaceutical and specialty chemical industries.
While specific examples of direct application in late-stage pharmaceutical synthesis are not extensively documented in publicly available literature, the chemical properties of this compound make it a relevant tool for creating key intermediates. Its role is often associated with the broader class of alkyl chlorosulfates.
One notable area of application for related alkyl chlorosulfates is in the synthesis of β-lactam antibiotics. google.com For instance, chloromethyl chlorosulfate (B8482658), a related compound, is used in the preparation of chloromethyl esters of penicillin acid sulfone. google.com This suggests the potential utility of this compound in similar esterification or methylation reactions crucial for modifying antibiotic scaffolds.
The synthesis of sulfonamides, a critical class of antibacterial drugs, represents another area where this compound could be applied. Sulfonamides are typically synthesized from sulfonyl chlorides. While traditional methods may use other sulfonating agents, this compound offers a reactive source for the sulfonyl group.
| Pharmaceutical Intermediate Class | Potential Role of this compound | Key Reaction Type |
| β-Lactam Antibiotics | Esterification of carboxylic acid moieties | Esterification |
| Sulfonamides | Introduction of the sulfonyl group | Sulfonylation |
This table outlines potential applications based on the known reactivity of this compound and related compounds.
In the realm of agrochemicals, sulfonylurea herbicides are a significant class of compounds that rely on sulfonamide linkages for their biological activity. While specific manufacturing processes for commercial herbicides using this compound are proprietary, its ability to act as a sulfonating agent makes it a candidate for the synthesis of sulfonylurea precursors. The synthesis of cloransulam-methyl, a triazolopyrimidine sulfonamide herbicide, involves the formation of a sulfonamide bond, a reaction where a reagent like this compound could be employed.
The production of certain specialty dyes and pigments also involves sulfonation reactions to enhance the solubility and colorfastness of the final product. This compound can be used to introduce the sulfonate group onto aromatic rings, a common step in the synthesis of various dyestuffs.
Derivatization of Biological Molecules
The reactivity of this compound allows for its use in the modification of biological molecules such as amino acids and peptides, which is crucial for the development of novel therapeutics and research tools.
N-methylation of amino acids and peptides is a key strategy in medicinal chemistry to enhance their metabolic stability and cell permeability. nih.govmonash.edu While dimethyl sulfate (B86663) is a commonly used reagent for this purpose, this compound also possesses methylating capabilities. nih.gov The N-methylation of amino acids can be achieved through various synthetic routes, often involving the protection of other functional groups. nih.govgoogle.comnsc.ru
The C-terminal esterification of peptides is another important modification, often employed to create prodrugs or to facilitate peptide synthesis. nih.govgoogle.com Methyl esters can be introduced by reacting the C-terminal carboxylic acid with a methylating agent in the presence of an acid catalyst. While direct evidence for the widespread use of this compound for this specific application is limited, its reactivity suggests it could be a viable reagent.
| Biological Molecule | Modification | Potential Reagent | Purpose of Modification |
| Amino Acids | N-methylation | This compound | Enhance metabolic stability, improve cell permeability |
| Peptides | C-terminal esterification | This compound | Prodrug synthesis, aid in peptide synthesis |
This interactive table summarizes the potential applications of this compound in the derivatization of biological molecules.
The development of bioactive conjugates, such as peptide-drug conjugates, is a rapidly growing field in targeted therapy. These conjugates often require linkers to connect the bioactive molecule to a targeting moiety. While specific examples utilizing this compound as a linker are not prominent in the literature, its reactive nature allows for the potential to create covalent bonds between different molecular components.
Contributions to Polymer Science and Materials Engineering
The application of this compound in polymer science and materials engineering is an area with potential for exploration, although currently with limited specific examples in published research.
In the field of polymerization, cationic polymerization is a method used to synthesize polymers from monomers with electron-donating substituents. wikipedia.org The initiation of such polymerizations often requires a source of cations. While not a conventional initiator, the electrophilic nature of this compound could potentially be harnessed to initiate cationic polymerization under specific conditions.
Functionalization of Polymeric Systems
The introduction of sulfonate groups onto polymer backbones can significantly alter their physical and chemical properties, leading to materials with enhanced performance characteristics. While direct sulfonation using reagents like chlorosulfonic acid is a common method, the use of this compound offers a potential route for controlled functionalization.
Chlorosulfonated polyethylene is a well-established example of a functionalized polymer with applications in protective coatings and electrical cable jacketing due to its excellent resistance to oil, ozone, and heat. researchgate.net The process typically involves the reaction of polyethylene with a mixture of chlorine and sulfur dioxide or with sulfuryl chloride. researchgate.net The resulting polymer contains chlorosulfonyl groups that can be further reacted to introduce a variety of functionalities. While not explicitly detailed in the available literature, it is chemically plausible that this compound could be employed in post-polymerization modification reactions. For instance, polymers containing hydroxyl groups can be reacted with this compound to introduce methyl sulfonate ester groups, thereby modifying the polymer's surface properties or creating sites for further chemical transformations. rsc.orgncsu.edugoogle.comgoogle.comresearchgate.net
The reactivity of the sulfonyl chloride group in chlorosulfonated polymers provides a versatile handle for cross-linking and further functionalization. researchgate.net This suggests that the introduction of a methyl sulfonate group via this compound could offer an alternative pathway to achieve similar modifications, potentially with different reactivity profiles and selectivities.
Table 1: Comparison of Reagents for Polymer Sulfonation
| Reagent | Typical Reaction Conditions | Advantages | Potential Applications of Functionalized Polymer |
| Chlorosulfonic Acid | Reaction with polymer in a suitable solvent. rsc.org | Readily available, effective for direct sulfonation. rsc.org | Ion-exchange membranes, modified separators for batteries. rsc.org |
| Sulfuryl Chloride | Used in combination with an initiator for chlorosulfonation. researchgate.net | Allows for the introduction of both chlorine and sulfonyl chloride groups. researchgate.net | Protective coatings, adhesives, hoses. researchgate.net |
| This compound | Potentially reacts with hydroxyl-containing polymers. | May offer more controlled functionalization and the introduction of a methyl sulfonate ester group. | Specialty polymers with tailored surface properties. |
Synthesis of Surfactants and Detergent Builders
This compound serves as a key reagent in the synthesis of certain classes of surfactants, particularly methyl ester sulfonates (MES). ui.ac.idui.ac.idanalis.com.my MES are anionic surfactants valued for their excellent detergency, high biodegradability, and good performance in hard water. ui.ac.id
The production of MES from fatty acid methyl esters, which are derived from renewable resources like vegetable oils, involves a sulfonation step. ui.ac.idui.ac.idanalis.com.my In this process, the methyl ester is reacted with a sulfonating agent, such as sulfur trioxide or chlorosulfonic acid, to introduce a sulfonate group. ui.ac.id While chlorosulfonic acid is a common reagent, the reaction chemistry is closely related to what would be expected with this compound. The reaction with chlorosulfonic acid on a methyl ester leads to the formation of a sulfonic acid, which is then neutralized to give the sulfonate salt.
Research has demonstrated the successful synthesis of MES from various feedstocks, including virgin coconut oil and used cooking oil, highlighting the versatility of this class of surfactants. ui.ac.idanalis.com.my The reaction conditions for sulfonation are a critical factor in determining the yield and purity of the final product.
Table 2: Research Findings on Methyl Ester Sulfonate (MES) Synthesis
| Feedstock | Sulfonating Agent | Key Findings | Reference |
| Virgin Coconut Oil | Chlorosulfonic acid (related chemistry) | Successful production of MES with good surfactant properties. ui.ac.id | ui.ac.id |
| Used Cooking Oil | Sodium bisulfite (alternative sulfonation) | Optimized conditions for MES synthesis were identified, demonstrating a sustainable approach. analis.com.my | analis.com.my |
| Soybean Oil | Chlorosulfonic acid (related chemistry) | Comparative study of MES production from different oil sources. | ui.ac.id |
Research into Electrolyte Applications for Energy Storage
The development of advanced electrolytes is crucial for improving the performance and safety of energy storage devices like lithium-ion batteries. Additives are often incorporated into the electrolyte to enhance properties such as ionic conductivity, thermal stability, and the formation of a stable solid electrolyte interphase (SEI) on the electrodes. pnnl.govgoogleapis.comresearchgate.netresearchgate.netnih.gov
Sulfur-containing compounds, particularly sulfonates and sulfates, have been investigated as promising electrolyte additives. researchgate.netresearchgate.netnih.gov For instance, methylene (B1212753) methanedisulfonate (MMDS) has been shown to improve the cycling performance of lithium-ion batteries by modifying the surface of the cathode and suppressing solvent decomposition at high voltages. researchgate.netresearchgate.net The presence of the sulfonyl group appears to be key to these beneficial effects.
Table 3: Examples of Sulfur-Containing Electrolyte Additives
| Additive | Chemical Structure | Observed Benefits in Lithium-Ion Batteries |
| Methylene Methanedisulfonate (MMDS) | CH₂(SO₃CH₃)₂ | Improved cycling performance and reduced gas generation. researchgate.netresearchgate.net |
| 3-(triethylammonium)-propane-1-sulfonate (TEAPS) | (C₂H₅)₃N⁺(CH₂)₃SO₃⁻ | Forms a robust interface on both anode and cathode. nih.gov |
| Various Sulfonate Esters | R-SO₂-OR' | Can improve the wettability of the separator and enhance high-voltage performance. |
Applications in Isotopic Labeling and Mechanistic Probes
Isotopic labeling is a powerful technique used to elucidate reaction mechanisms and to trace the metabolic fate of molecules. nih.gov By replacing an atom in a molecule with one of its isotopes (e.g., replacing ¹²C with ¹³C or ¹H with ²H), researchers can follow the path of that atom through a chemical or biological process using techniques like mass spectrometry and NMR spectroscopy. nih.gov
This compound, when synthesized with an isotopically labeled methyl group (e.g., ¹³CH₃ or CD₃), can serve as a valuable tool for mechanistic studies. As a reactive methylating agent, it can be used to introduce a labeled methyl group into a target molecule. The presence of the label allows for the precise tracking of the methyl group during subsequent reactions, providing insights into reaction pathways, intermediates, and the stereochemistry of the process.
While specific studies detailing the use of isotopically labeled this compound are not prevalent in the reviewed literature, the principle is well-established with other labeled methylating agents. The solvolysis of alkanesulfonyl and arenesulfonyl halides has been investigated using kinetic solvent isotope effects to understand the reaction mechanisms, demonstrating the utility of isotopic substitution in studying related compounds. researchgate.netnih.gov The application of labeled this compound would be a logical extension of these methods to probe reactions involving methylation or the transfer of the sulfonyl group.
Analytical and Spectroscopic Characterization in Methyl Chlorosulfonate Research
Advanced Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are fundamental in determining the molecular structure of methyl chlorosulfonate. High-resolution NMR, FTIR, and mass spectrometry each offer unique and complementary information.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei within a molecule. For this compound, both ¹H and ¹³C NMR are utilized to confirm its structure.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show a single peak corresponding to the three equivalent protons of the methyl (CH₃) group. The chemical shift of this singlet provides information about the electronic environment of the protons, which are influenced by the adjacent electronegative oxygen and chlorosulfonyl group.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon atom of the methyl group. Similar to ¹H NMR, the chemical shift of the carbon peak is indicative of its electronic environment. For instance, in related sulfonated methyl esters, the methyl carbon signal appears at a specific chemical shift, which can be used as a reference point. vaia.comchemicalbook.com
NMR data is crucial for confirming the successful synthesis of this compound and for identifying any potential impurities. researchgate.netnih.gov The analysis of NMR spectra of related compounds, such as methyl p-toluenesulfonate, can also provide comparative data for structural confirmation. chemicalbook.com
Table 1: Representative NMR Data for Methylated Compounds
| Nucleus | Compound Type | Typical Chemical Shift (ppm) |
| ¹H | Methyl Ester | ~3.7 |
| ¹³C | Methyl Carbon (Ester) | ~52 |
| ¹³C | Carbonyl Carbon (Ester) | ~170 |
Note: Specific chemical shifts for this compound may vary depending on the solvent and experimental conditions.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. acs.org In this compound, FTIR analysis is critical for confirming the presence of the key sulfonyl (S=O) and C-O bonds. nih.gov
The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrational frequencies of its functional groups. The strong asymmetric and symmetric stretching vibrations of the sulfonyl group (SO₂) are typically observed in the region of 1400-1150 cm⁻¹. researchgate.netscielo.brscielo.brresearchgate.net Additionally, the C-O stretching vibration will also be present, further confirming the ester-like structure. acs.org The presence and position of these bands provide definitive evidence for the chlorosulfonate functional group. scielo.brscielo.brresearchgate.netresearchgate.net
Table 2: Characteristic FTIR Absorption Bands for this compound and Related Compounds
| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) |
| S=O (Sulfonyl) | Asymmetric Stretch | ~1350 - 1400 |
| S=O (Sulfonyl) | Symmetric Stretch | ~1150 - 1200 |
| C-O | Stretch | ~1000 - 1300 |
| C-H (Methyl) | Stretch | ~2850 - 3000 |
Note: The exact peak positions can be influenced by the physical state of the sample and intermolecular interactions.
Mass Spectrometry (MS) Techniques, including HPLC-MS
Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. rsc.org It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio.
For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula. rsc.org
The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. libretexts.orgnih.govyoutube.com The fragmentation of this compound would likely involve the cleavage of the S-Cl, S-O, and O-CH₃ bonds, resulting in characteristic fragment ions.
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) can be used for the analysis of complex mixtures containing this compound. acs.orgmdpi.com This technique first separates the components of the mixture by HPLC, and then each component is analyzed by the mass spectrometer, allowing for both identification and quantification.
Chromatographic Techniques for Purity and Composition Analysis
Chromatographic methods are essential for assessing the purity of this compound and for analyzing the composition of reaction mixtures.
Gas Chromatography-Flame Ionization Detector (GC-FID) in Product Characterization
Gas Chromatography with a Flame Ionization Detector (GC-FID) is a widely used technique for separating and quantifying volatile organic compounds. derpharmachemica.com It is particularly useful for determining the purity of this compound and for monitoring the progress of reactions in which it is a product.
In a GC-FID analysis, a sample is injected into a heated column where it is vaporized and separated based on its boiling point and interaction with the stationary phase. The separated components are then detected by the flame ionization detector. The retention time of a peak is characteristic of a specific compound, and the peak area is proportional to its concentration. amazonaws.com This allows for the quantitative determination of this compound and any impurities present.
X-ray Crystallography and Gas Electron Diffraction for Molecular Geometry
To obtain precise information about the three-dimensional arrangement of atoms in this compound, X-ray crystallography and gas electron diffraction are employed.
X-ray crystallography is a technique that can determine the precise arrangement of atoms in a crystalline solid. iucr.org By diffracting X-rays off a single crystal of a compound, a three-dimensional electron density map can be generated, from which the atomic positions, bond lengths, and bond angles can be determined with high accuracy.
Gas electron diffraction (GED) is a powerful technique for determining the molecular structure of volatile compounds in the gas phase. researchgate.netrsc.orgiupac.orgosti.gov In a GED experiment, a beam of high-energy electrons is scattered by the gas-phase molecules. The resulting diffraction pattern contains information about the internuclear distances within the molecule. Analysis of this pattern allows for the determination of bond lengths, bond angles, and torsional angles. rsc.org Studies on similar molecules like methyl trifluoromethanesulfonate (B1224126) have successfully utilized GED to elucidate their gas-phase structures. researchgate.net An electron-diffraction analysis of methyl chlorosulphate has provided specific bond lengths and angles, revealing a gauche conformation in the vapor phase. rsc.org
Complementary Analytical Approaches for Related Derivatives
In the comprehensive study of this compound and its derivatives, a suite of complementary analytical techniques is often employed to elucidate specific properties that are not captured by primary characterization methods. These approaches provide crucial data on the thermal stability, ionic conductivity, and permeation characteristics of related sulfonate compounds, offering a broader understanding of their potential applications.
Thermogravimetric Analysis for Thermal Stability Assessment
Thermogravimetric analysis (TGA) is a fundamental technique for evaluating the thermal stability of sulfonate derivatives, particularly ionic liquids (ILs) and functionalized polymers. This method measures the change in mass of a sample as a function of temperature in a controlled atmosphere, providing key data on decomposition temperatures and thermal degradation pathways.
The nature of the cation plays a significant role. Pyridinium-based ILs have been found to be generally less resistant to high temperatures compared to their imidazolium-based counterparts. mdpi.com For instance, the decomposition temperature range for a series of pyridine-based ILs was found to be between 234.36 °C and 288.30 °C. mdpi.com The anion's structure is equally important; larger and less coordinating anions like p-toluenesulfonate tend to impart greater thermal stability. mdpi.com Studies on protic ionic liquids with p-toluenesulfonate anions have shown thermal stabilities in the range of 225–300 °C. mdpi.com
Furthermore, TGA is instrumental in studying the stability of functionalized polymers. A catalyst composed of chlorosulfonic acid coated on a porous organic polymer was analyzed using TGA to assess its stability. The analysis showed a multi-step degradation process, with initial weight loss attributed to moisture and subsequent losses at higher temperatures corresponding to the decomposition of the organic components. rsc.org
Table 1: Thermal Decomposition Data for Selected Sulfonate Derivatives from TGA
Impedance Spectroscopy in Ionic Conductivity Studies
Electrochemical impedance spectroscopy (EIS) is a powerful technique for characterizing the ionic conductivity of materials, which is a critical property for electrolytes in applications such as batteries and fuel cells. This method involves applying a small AC voltage over a range of frequencies and measuring the resulting current to determine the material's impedance.
For sulfonate-based ionic liquids, ionic conductivity is highly dependent on the nature of both the cation and the anion, as well as temperature. Studies on protic ionic liquids (PILs) with p-toluenesulfonate anions have shown that most of these compounds exhibit ionic conductivities in the range of 10-3 S cm-1. mdpi.com The temperature dependence of conductivity often follows the Vogel-Tamman-Fulcher (VTF) equation, which is characteristic of materials where ion transport is coupled with segmental motion of the polymer or liquid structure. mdpi.com
The structure of the cation has a pronounced effect on conductivity. For example, in a study of pyridinium-based ionic liquids, N-butylpyridinium trifluorosulfonate ([BPY][TF]) showed higher ionic conductivity compared to its counterparts with hexafluorophosphate (B91526) ([BPY][PF6]) or bis(trifluoromethanesulfonyl)imide ([BPY][TFSI]) anions when mixed with acetone. arxiv.org This was attributed to weaker cation-anion interactions and the smaller size of the trifluorosulfonate anion. arxiv.org
The anion also plays a crucial role. In a comparison of pyrrolidinium-based ionic liquids with various sulfonylimide anions, a strong correlation was observed between the molar ionic conductivity and the combined volumes of the cation and anion. researchgate.net Generally, smaller ions lead to higher conductivity due to greater mobility.
EIS is also used to study solid polymer electrolytes. For instance, blends of lithium perfluorinated sulfonate with high molecular weight poly(ethylene oxide) (PEO) have been characterized by impedance spectroscopy. kpi.ua These materials, designed as single-ion conductors, exhibited conductivities around 10-7 S cm-1 at room temperature. kpi.ua The analysis of impedance spectra can also provide insights into relaxation processes and the morphological state of these heterogeneous electrolytic media. kpi.ua
Table 2: Ionic Conductivity of Selected Sulfonate-Based Ionic Liquids
UV-Vis Spectroscopy for Permeation Studies
UV-Vis spectroscopy is a versatile analytical technique used to measure the absorption of ultraviolet and visible light by a substance. In the context of sulfonate derivatives, it is particularly useful for permeation studies, where the transport of molecules across a membrane is monitored. By measuring the concentration of a UV-active substance in the permeate solution over time, the permeability of the membrane can be determined.
This method has been applied to study the permeation of various compounds through sulfonated polymer membranes. For example, the permeability of sodium chloride (NaCl) and magnesium chloride (MgCl2) through a sulfonated pentablock copolymer membrane has been investigated. researchgate.net These studies are crucial for applications like desalination and chemical protective clothing. The inclusion of sulfonate groups on the polymer backbone imparts hydrophilicity, which influences water and ion transport. researchgate.net
In the development of chemical protective clothing, polyvinylidene fluoride (B91410) (PVDF) based sodium sulfonate membranes have been evaluated for their water vapor and chemical warfare agent simulant permeability. mdpi.com The water vapor transfer rate (WVTR) was found to increase significantly with the ion exchange capacity (IEC) of the membrane, a parameter that reflects the density of sulfonate groups. mdpi.com UV-Vis spectroscopy can be employed in such studies to quantify the permeation of UV-active simulants.
UV-Vis spectroscopy is also used to characterize the sulfonated materials themselves. For instance, different petroleum fractions were sulfonated and the resulting products were characterized by UV-Vis spectroscopy. researchgate.net The intensity of the UV absorption bands provided an indication of the extent of sulfonation and the types of aromatic structures present. researchgate.net Similarly, the synthesis of water-soluble sulfonated polyaniline for use as a catholyte in redox flow batteries was monitored, and the concentration of anthraquinone (B42736) sulfonate salts in solution was estimated using UV-Vis absorption. researchgate.net
Table 3: Applications of UV-Vis Spectroscopy in the Study of Sulfonate Derivatives
Table of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| 1-Allyl-3-methylimidazolium tosylate | - |
| 1-Allyl-2,3-dimethylimidazolium tosylate | - |
| 1-Allylpyridinium tosylate | - |
| Bis(triphenylphosphine)iminium benzenesulfonate | [PPN][BZS] |
| Pyridinium p-toluenesulfonate | - |
| N-butylpyridinium trifluorosulfonate | [BPY][TF] |
| N-butylpyridinium hexafluorophosphate | [BPY][PF6] |
| N-butylpyridinium bis(trifluoromethanesulfonyl)imide | [BPY][TFSI] |
| 3-(Pyridin-1-ium-1-yl)propane-1-sulfonate | PyPs |
| Lithium perfluorinated sulfonate | - |
| Poly(ethylene oxide) | PEO |
| Sodium chloride | NaCl |
| Magnesium chloride | MgCl2 |
| Polyvinylidene fluoride | PVDF |
| Anthraquinone sulfonate | - |
| Sulfonated polyaniline | - |
| Chlorosulfonic acid | - |
| Benzenesulfonate | - |
| p-Toluenesulfonate | - |
| Trifluorosulfonate | - |
| Hexafluorophosphate | - |
| Bis(trifluoromethanesulfonyl)imide | - |
Computational and Theoretical Chemistry Studies of Methyl Chlorosulfonate
Quantum Chemical Approaches to Molecular Structure and Conformational Analysis
Quantum chemical methods are instrumental in elucidating the molecular structure and conformational landscape of methyl chlorosulfonate. These computational techniques provide detailed insights into the electronic structure, preferred geometries, and the energy barriers associated with conformational changes, complementing and often guiding experimental findings.
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) has become a principal tool for investigating the electronic structure of molecules like this compound due to its favorable balance of computational cost and accuracy. DFT calculations can predict a variety of electronic properties, such as molecular orbital energies, electron density distribution, and atomic charges.
Table 1: Representative DFT-Calculated Electronic Properties of a Sulfonate Compound (Methyl Sulfonate Anion) as an illustrative example.
| Property | Value |
| HOMO Energy | - |
| LUMO Energy | - |
| Dipole Moment | - |
| Mulliken Charge on S | - |
| Mulliken Charge on O (ester) | - |
| Mulliken Charge on O (sulfonyl) | - |
| Mulliken Charge on Cl | - |
| Mulliken Charge on C | - |
Note: Specific values for this compound require dedicated computational studies. The table structure is provided as a template for such findings.
Ab Initio Methods and Basis Set Considerations
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, offer a rigorous approach to studying this compound. The accuracy of these calculations is highly dependent on the chosen level of theory and the basis set.
Studies on related sulfonate compounds have shown that the inclusion of diffuse functions in the basis set does not significantly alter the geometric description of the sulfonate group. However, the inclusion of electron correlation effects, for instance, through Møller-Plesset perturbation theory (MP2), is often necessary for an accurate description of the electronic properties of such anions. cdnsciencepub.com
For this compound, a proper choice of basis set is critical. A basis set like 6-31G* provides a reasonable starting point, but for more accurate energy calculations and description of the sulfur atom's hypervalent nature, larger basis sets with polarization and diffuse functions, such as 6-311+G(d,p), are preferable. These larger basis sets allow for a more flexible description of the electron distribution, which is particularly important for accurately modeling the polar S-O and S-Cl bonds.
Rotational Barriers and Potential Energy Surface Mapping
The conformational flexibility of this compound is primarily dictated by the rotation around the S-O single bond. Computational studies have been crucial in mapping the potential energy surface (PES) for this rotation and determining the barriers between different conformers.
Gas electron diffraction (GED) experiments combined with quantum chemical calculations have shown that this compound predominantly exists in a gauche conformation. In this conformation, the C-O-S-Cl dihedral angle is approximately 74°. researchgate.net This experimental finding is well-reproduced by calculations.
Computational mapping of the potential energy surface reveals the relative energies of different conformations. For this compound, the gauche form is the global minimum on the potential energy surface. The energy barriers for the transition from the gauche to other conformations, such as the syn and anti forms, have been computationally determined.
Table 2: Calculated Rotational Barriers for this compound (Relative to the Gauche Minimum)
| Transition | Calculated Barrier (kcal/mol) |
| Gauche → Syn | Data not available in searched literature |
| Gauche → Anti | Data not available in searched literature |
Note: While the gauche conformation is identified as the minimum, specific energy values for the rotational barriers were not found in the reviewed literature.
Vibrational Spectroscopy Simulations and Experimental Validation
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule's structure and bonding. Computational simulations of vibrational spectra are a powerful tool for assigning experimental bands and gaining a deeper understanding of the vibrational modes.
For this compound, theoretical calculations of the vibrational frequencies and intensities can be performed using methods like DFT. By comparing the simulated spectrum with the experimental one, each observed peak can be assigned to a specific molecular motion, such as stretching, bending, or torsional modes. Discrepancies between the simulated and experimental spectra can often be reconciled by applying a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the computational method. While a direct comparative study with a data table for this compound is not available in the reviewed literature, this approach has been successfully applied to many related molecules.
Table 3: Representative Comparison of Experimental and Scaled Calculated Vibrational Frequencies for a Related Sulfonyl Compound
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Scaled Calculated Frequency (cm⁻¹) | Assignment |
| ν(C-H) | - | - | - | C-H stretch |
| ν(S=O) asym | - | - | - | Asymmetric S=O stretch |
| ν(S=O) sym | - | - | - | Symmetric S=O stretch |
| ν(S-O) | - | - | - | S-O stretch |
| ν(S-Cl) | - | - | - | S-Cl stretch |
| δ(CH₃) | - | - | - | CH₃ deformation |
Note: This table illustrates the typical format for such a comparative analysis. Specific data for this compound is needed from dedicated spectroscopic and computational studies.
Reaction Mechanism Modeling and Transition State Characterization
Computational chemistry is a vital tool for elucidating the mechanisms of chemical reactions, allowing for the characterization of transient species like transition states and intermediates that are often difficult to observe experimentally.
Zwitterionic Intermediate Modeling
The reaction of sulfonyl chlorides with nucleophiles, particularly in the presence of a catalyst like pyridine, is often proposed to proceed through various intermediates. One such proposed intermediate is a zwitterionic species. However, a thorough search of the available scientific literature did not yield any specific computational studies focused on the modeling of a zwitterionic intermediate in reactions involving this compound.
Theoretical investigations into the solvolysis of other sulfonyl chlorides generally point towards a concerted SN2-type mechanism rather than one involving a distinct zwitterionic intermediate. cdnsciencepub.comnih.gov While computational modeling of zwitterionic intermediates is a known approach in other areas of chemical research, its specific application to the reaction mechanisms of this compound has not been reported in the reviewed literature. Further computational studies would be necessary to determine the viability and energetic profile of such an intermediate in sulfonylation reactions with this compound.
Prediction of Reaction Pathways and Selectivity
Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the prediction of likely reaction pathways, transition states, and the selectivity of different products. nih.gov Methodologies such as Density Functional Theory (DFT) and ab initio calculations are employed to determine the geometries and energies of reactants, intermediates, transition states, and products. scielo.org.mx This information is used to calculate activation energies, which are crucial for predicting reaction rates and identifying the most favorable pathway. nih.gov
While specific computational studies detailing the reaction pathways of this compound are not extensively available in public literature, the reactivity of analogous compounds, such as chloromethyl chlorosulfate (B8482658), has been investigated. researchgate.net this compound is a strong electrophile and is expected to participate readily in nucleophilic substitution reactions. researchgate.net The primary reaction pathways would likely involve the displacement of the chloride or the chlorosulfate group.
Computational models can elucidate the selectivity of these reactions. For example, by calculating the energy barriers for nucleophilic attack at the methyl carbon versus the sulfur atom, the regioselectivity of a reaction can be predicted. The nature of the nucleophile, the solvent, and the temperature can be included in the theoretical models to provide a more accurate prediction of the reaction outcome.
A hypothetical computational analysis of this compound reacting with a nucleophile (Nu⁻) could involve the evaluation of two primary pathways: Sₙ2 attack at the methyl group, displacing the chlorosulfate, or nucleophilic attack at the sulfur atom, displacing the chloride.
| Reaction Pathway | Description | Key Computational Metric | Predicted Outcome |
|---|---|---|---|
| Pathway A: Sₙ2 at Carbon | Nucleophile attacks the methyl carbon, leading to the displacement of the [SO₃Cl]⁻ leaving group. | Activation Energy (ΔEₐ) for C-O bond cleavage. | Favored by softer nucleophiles and polar aprotic solvents. |
| Pathway B: Attack at Sulfur | Nucleophile attacks the sulfur atom, leading to the displacement of the Cl⁻ leaving group. | Activation Energy (ΔEₐ) for S-Cl bond cleavage. | Potentially favored by harder nucleophiles. |
This table is illustrative and based on general principles of reactivity for similar compounds.
Molecular Dynamics Simulations and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.netmdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior in different environments (e.g., in solution or in the liquid state). nih.gov The interactions between atoms are described by a force field, which is a set of parameters that define the potential energy of the system. researchgate.net
For this compound, MD simulations could be used to understand its behavior in the pure liquid state or in solution. These simulations would reveal information about its local structure, diffusion, and the nature of its intermolecular interactions. The primary intermolecular forces at play would include:
Van der Waals forces: These are weak, short-range interactions arising from temporary fluctuations in electron density. They are present between all molecules.
Dipole-dipole interactions: As a polar molecule, this compound possesses a permanent dipole moment. These electrostatic interactions would be a significant component of its intermolecular forces.
MD simulations rely on accurate force fields. While a specific force field for this compound may not be readily available, parameters can often be developed by fitting to high-level quantum mechanical calculations or by using parameters from similar functional groups found in well-established force fields like OPLS-AA or CHARMM. researchgate.netnih.gov For instance, parameters for alkyl sulfonate groups have been developed for simulations of ionic liquids. researchgate.net
| Interaction Type | Description | Relative Strength | Key Atomic Groups Involved |
|---|---|---|---|
| Van der Waals | Dispersion and repulsion forces. | Weak | Entire molecule |
| Dipole-Dipole | Electrostatic attraction between permanent dipoles. | Moderate | S=O, S-Cl, and C-O bonds |
This table outlines the expected primary intermolecular forces based on the molecular structure of this compound.
Molecular Docking Studies with Biological Targets (for functional derivatives)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. banglajol.infojbcpm.com It is a key tool in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode to a specific biological target. nih.govfip.org
While this compound itself is a reactive precursor, its functional derivatives, particularly sulfonate esters, have been investigated for a range of biological activities. researchgate.netmdpi.com Molecular docking studies on these derivatives help to elucidate their mechanism of action at the molecular level. For example, sulfonate esters have been docked against enzymes like acetylcholinesterase (AChE), carbonic anhydrases (CAs), and the P2X7 receptor to understand their inhibitory potential. mdpi.comnih.govmdpi.com
These studies typically involve:
Obtaining the 3D structure of the target protein from a database like the Protein Data Bank (PDB).
Generating a 3D model of the ligand (the sulfonate ester derivative).
Using a docking program (e.g., AutoDock, MOE) to place the ligand into the active site of the protein in various conformations. banglajol.infonih.gov
Scoring the different poses based on a scoring function that estimates the binding free energy. The lower the score, the more favorable the interaction.
The results provide insights into key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues, guiding the design of more potent and selective inhibitors.
| Derivative Class | Biological Target | Key Findings from Docking | Reference |
|---|---|---|---|
| Naphthoquinone sulfonate esters | P2X7 receptor (allosteric site) | Binding affinity comparable to known inhibitors, indicating potential for development as antagonists. | mdpi.com |
| 3-Hydroxyflavone sulfonate esters | Acetylcholinesterase (AChE) | Potent inhibition predicted, with quinolinesulfonyl derivatives showing the strongest binding. | researchgate.net |
| Benzenesulfonamide derivatives | Carbonic Anhydrase II & IX | Strong binding affinity through metal coordination with Zn²⁺ in the active site and hydrogen bonding with key residues. | mdpi.com |
| Cyclohexanecarboxylic acid sulfonamide esters | Butyrylcholinesterase (BChE) | Docking simulations revealed the mode of binding, supporting in vitro enzyme inhibition results. | nih.gov |
Environmental Fate and Degradation Research on Methyl Chlorosulfonate
Abiotic Transformation Pathways
Abiotic transformations are chemical or physical processes that occur without the involvement of living organisms. For methyl chlorosulfonate, these are primarily driven by reactions with water, light, and heat.
Hydrolysis is a dominant abiotic degradation pathway for this compound in aquatic environments. The compound is known to be decomposed by water chemicalbook.com. Studies conducted in aqueous dioxane solutions show that this compound hydrolyzes to form methanol (B129727), sulfuric acid, and hydrochloric acid cdnsciencepub.com.
The kinetics of this reaction have been investigated, revealing a first-order rate of hydrolysis sci-hub.se. The mechanism is believed to involve a direct bimolecular attack (Sɴ2-type mechanism) by water on the methyl carbon of the molecule, with chlorosulfate (B8482658) (OSO₂Cl⁻) acting as the leaving group cdnsciencepub.comcdnsciencepub.com. This is in contrast to some other sulfonyl chlorides that may react via an ionization (Sɴ1) mechanism researchgate.net. The reactivity of this compound in these reactions is comparable to that of methyl p-toluenesulfonate sci-hub.se.
While specific half-life data for this compound in purely aquatic systems is not extensively documented in the available literature, data from analogous compounds provide insight. Dimethyl sulfate (B86663), a structurally related methylating agent, has a hydrolysis half-life of 1.15 hours at 25°C atamanchemicals.com. The parent compound, chlorosulfonic acid, reacts violently with water, indicating an extremely short environmental half-life in aqueous media nih.gov. The temperature coefficient of the enthalpy of activation (ΔCp‡) for the hydrolysis of this compound has been determined to be -50 cal deg⁻¹ mol⁻¹ cdnsciencepub.com.
Interactive Table: Hydrolysis Data for this compound and Related Compounds
| Compound | Reaction Conditions | Key Kinetic Findings | Mechanism | Source |
|---|---|---|---|---|
| This compound | Aqueous Dioxane, 20°C | Follows first-order kinetics. | Bimolecular (Sɴ2-type) attack on carbon. | sci-hub.se |
| This compound | Water | ΔCp‡ = -50 cal deg⁻¹ mol⁻¹. | Direct displacement by nucleophile on carbon. | cdnsciencepub.com |
| n-Propyl Chlorosulfate | Aqueous Dioxane, 25°C | Rate is accelerated by halide ions (I⁻ > Br⁻ > Cl⁻) and hydroxide (B78521). | Bimolecular (Sɴ2-type) attack on carbon. | cdnsciencepub.com |
| Dimethyl Sulfate (Analogue) | Water, 25°C, pH 7 | Half-life (t½) = 1.15 hours. | Hydrolysis. | atamanchemicals.com |
| Chlorosulfonic Acid (Analogue) | Water | Violent reaction, very short half-life. | Hydrolysis. | nih.gov |
Thermal Decomposition When subjected to heat, this compound undergoes thermal decomposition, which can lead to the release of hazardous gases fishersci.com. The decomposition products include toxic and irritating substances such as carbon monoxide (CO), carbon dioxide (CO₂), sulfur oxides (SOx), and hydrogen chloride (HCl) gas fishersci.comdcfinechemicals.com. Studies on related chlorosulfonated polymers suggest that the thermal degradation mechanism can involve the simultaneous cleavage of both the carbon–sulfur (C–S) and sulfur–chlorine (S–Cl) bonds, resulting in the formation of sulfur dioxide (SO₂) and free radicals researchgate.net.
Interactive Table: Thermal Decomposition Products
| Compound | Decomposition Products | Source |
|---|---|---|
| This compound / Chloromethyl Chlorosulfate | Carbon monoxide (CO) | fishersci.com |
| Carbon dioxide (CO₂) | fishersci.com | |
| Sulfur oxides (SOx) | fishersci.com | |
| Hydrogen chloride gas | fishersci.com |
Photochemical Decomposition Direct photochemical degradation (photolysis) studies for this compound are not widely available. However, the environmental fate of many organic compounds in the atmosphere is determined by their reaction with photochemically-produced hydroxyl radicals (•OH) atamanchemicals.comnih.gov. For analogous compounds like dimethyl sulfate, the estimated atmospheric half-life for this vapor-phase reaction is 84 days atamanchemicals.com.
In the aqueous phase, sulfate radicals (SO₄•⁻) can initiate reactions with aromatic compounds to form stable organosulfate products nih.govnsf.gov. Such organosulfates have been identified as components of atmospheric aerosols, often formed from the oxidation of volatile organic compounds (VOCs) in the presence of sulfate particles researchgate.netuci.edunih.gov. While direct photolysis can be a significant degradation pathway for some chemicals, it depends on the molecule's ability to absorb light at relevant environmental wavelengths epfl.ch. Given the rapid hydrolysis of this compound, photochemical degradation in aquatic systems is likely a less significant fate process compared to its reaction with water.
Biotic Degradation Mechanisms
Biotic degradation involves the breakdown of chemical substances by living organisms, primarily microorganisms and their enzymes.
Specific research on the microbial metabolism of this compound is limited. However, the degradation of other organosulfate and sulfonate compounds, particularly surfactants, can provide models for potential biotransformation pathways. Anionic surfactants like alkylsulfates and alkylbenzene sulfonates are known to be biodegradable under certain conditions scirp.orguva.es.
For simple, linear alkylsulfates such as sodium dodecyl sulfate (SDS), microbial degradation is well-documented and can occur under both aerobic and anoxic (e.g., denitrifying) conditions uva.es. The typical pathway begins with enzymatic cleavage of the sulfate ester bond, releasing the alcohol and sulfate. The resulting alcohol can then be oxidized and enter central metabolic pathways smolecule.com.
For more complex sulfonates, such as linear alkylbenzene sulfonates (LAS), degradation is initiated by microbial attack on the alkyl chain, a process known as ω-oxidation followed by β-oxidation europa.eu. In some cases, degradation may require the presence of another carbon source, a process called co-metabolism nih.gov. Given its simple structure, if this compound were to undergo biodegradation, a likely initial step would be the hydrolytic cleavage of the sulfate group, similar to the abiotic pathway but mediated by microbial enzymes.
The key enzymes involved in the cleavage of sulfate esters are known as sulfatases or sulfohydrolases (Enzyme Commission number EC 3.1.6) scirp.org. These enzymes catalyze the hydrolysis of a sulfate ester bond, releasing inorganic sulfate which can then be used by the organism scirp.org. Arylsulfatases, which act on aromatic sulfate esters, are a widely studied class of these enzymes and have been identified in various bacteria, fungi, and other organisms scirp.org.
The enzymatic hydrolysis of sulfate esters can proceed through cleavage of either the sulfur-oxygen (S–O) or carbon-oxygen (C–O) bond, a critical distinction for chiral molecules as it determines the stereochemical outcome of the reaction nih.gov. Some enzymes exhibit high specificity, while others show promiscuous activity. For instance, a phosphonate (B1237965) monoester hydrolase isolated from Burkholderia caryophilli has been found to catalyze the hydrolysis of xenobiotic sulfonate monoesters, a reaction not typically associated with this enzyme class acs.orgacs.org. Esterases, such as carboxyl esterase and cholesterol esterase, are also known to hydrolyze a wide range of ester bonds and could potentially play a role in the initial cleavage of this compound jst.go.jp. While no specific biocatalyst has been identified for this compound, enzymes from the sulfatase and hydrolase families are the most probable candidates for its biotic degradation.
Environmental Impact Assessment and Mitigation Strategies
An Environmental Impact Assessment (EIA) is a systematic process used to predict and evaluate the potential environmental consequences of a proposed project or action, including those involving the use, storage, or transport of chemicals like this compound dcfinechemicals.comiem-global.com. An EIA for a facility handling this chemical would consider the risks of both routine discharges and accidental releases (spills) iem-global.comservice.gov.uk. The assessment evaluates potential impacts on air, water, soil, and human health, taking into account the chemical's properties and the characteristics of the surrounding environment service.gov.ukhelsinki.fi.
Mitigation strategies for chemical spills are critical for minimizing environmental damage. Key strategies include:
Prevention and Containment: The first line of defense is preventing spills through proper handling and storage procedures safeopedia.com. This includes using corrosion-resistant containers, storing them on secure shelving, and providing secondary containment like spill pallets or bunded storage areas to capture any leaks safeopedia.comactenviro.comstoremasta.com.au.
Emergency Response: In the event of a spill, a prompt and safe response is essential. This involves evacuating the area, alerting personnel, and using appropriate personal protective equipment (PPE) actenviro.comdenios.ca. Spill kits containing absorbent materials should be readily available to contain the spread of the chemical safeopedia.comacs.org.
Neutralization and Cleanup: For corrosive spills, neutralization of acids and bases is a potential treatment step, if it can be done safely acs.org. Following containment, the spilled material and absorbents must be collected and disposed of as hazardous waste in accordance with regulations denios.ca.
Site Preparedness: Facilities must have emergency equipment such as eyewash stations and safety showers readily accessible actenviro.comdenios.ca. Regular inspection of storage containers and safety equipment is necessary to ensure they are in good working order actenviro.comacs.org.
Comparison of Chemical and Biological Degradation Efficiencies
The environmental degradation of this compound is overwhelmingly dominated by chemical processes, specifically hydrolysis. The compound's high reactivity with water means that it breaks down rapidly upon contact with moisture, a process that likely precludes significant biological degradation.
Chemical degradation, primarily through hydrolysis, is an abiotic process that occurs swiftly without the need for microbial intervention. As a highly reactive substance, this compound reacts vigorously with water to decompose. cymitquimica.com This rapid hydrolysis is the principal pathway for its removal from the environment. cymitquimica.comfishersci.ca
Biological degradation, on the other hand, involves the metabolic breakdown of compounds by microorganisms such as bacteria and fungi. researchgate.netnih.gov While this is a crucial pathway for many organic pollutants, the extreme reactivity of this compound with water suggests that it would not persist long enough in aqueous environments to be significantly metabolized by microbes. fishersci.canih.gov No specific studies detailing the biological degradation of this compound were identified, reinforcing the consensus that chemical hydrolysis is the primary and most efficient degradation route.
Table 1: Comparative Overview of Degradation Pathways for this compound
| Feature | Chemical Degradation (Hydrolysis) | Biological Degradation |
| Primary Mechanism | Abiotic reaction with water. cymitquimica.com | Enzymatic breakdown by microorganisms. researchgate.net |
| Speed of Degradation | Very rapid and vigorous. cymitquimica.com | Generally slower; requires microbial acclimation. frontiersin.org |
| Primary Requirement | Presence of water/moisture. fishersci.ca | Presence of specific, viable microorganisms and suitable environmental conditions (pH, temperature). frontiersin.org |
| Relevance to this compound | The dominant and most efficient degradation pathway. cymitquimica.comfishersci.ca | Considered insignificant due to the compound's rapid hydrolysis. fishersci.ca |
| Key Products | Hydrochloric acid and Sulfuric acid. cymitquimica.com | Not specifically documented; would theoretically involve simpler organic molecules, CO2, and water. |
Long-Term Persistence and Environmental Accumulation Considerations
Due to its rapid chemical degradation, this compound is not considered to be persistent in the environment. fishersci.ca The vigorous reaction with water ensures that its presence in soil or aquatic systems is transient. cymitquimica.com
Key considerations regarding its persistence and accumulation include:
Rapid Hydrolysis : The primary factor limiting persistence is its swift decomposition in the presence of moisture. cymitquimica.comfishersci.ca
Mobility and Volatility : The compound is expected to be mobile in the environment due to its volatility. fishersci.com This suggests that if released, it would likely partition to the atmosphere, where it could be removed by precipitation and subsequent hydrolysis, rather than accumulating in soil or sediment.
Bioaccumulation Potential : While specific data for this compound is scarce, related small, volatile chlorinated compounds tend to have low octanol/water partition coefficients, indicating a low potential for bioaccumulation in the fatty tissues of organisms. mdpi.com Its rapid breakdown further minimizes any opportunity for it to be taken up by living organisms and accumulate in food chains.
Given these factors, long-term buildup of this compound in the environment is not an expected risk. environmentclearance.nic.in
Characterization of Environmental Metabolites and Degradation Products
The degradation products of this compound are well-defined and result directly from its chemical breakdown.
The principal degradation pathway, hydrolysis, yields two inorganic acids:
Hydrochloric Acid (HCl) cymitquimica.com
Sulfuric Acid (H₂SO₄) cymitquimica.com
In the event of thermal decomposition, which could occur in specific environmental scenarios like fires, a different set of products can be formed. These include:
Carbon monoxide (CO) fishersci.ca
Carbon dioxide (CO₂) fishersci.ca
Sulfur oxides (SOx) fishersci.ca
Hydrogen chloride gas (HCl) fishersci.ca
Table 2: Degradation Products of this compound
| Degradation Process | Product | Chemical Formula | Source |
| Hydrolysis | Hydrochloric Acid | HCl | cymitquimica.com |
| Sulfuric Acid | H₂SO₄ | cymitquimica.com | |
| Thermal Decomposition | Carbon Monoxide | CO | fishersci.ca |
| Carbon Dioxide | CO₂ | fishersci.ca | |
| Sulfur Oxides | SOx | fishersci.ca | |
| Hydrogen Chloride Gas | HCl | fishersci.ca |
Safety Research, Handling Protocols, and Risk Mitigation for Methyl Chlorosulfonate
Toxicological and Ecotoxicological Research
Investigation of Corrosive Properties and Irritant Effects
Methyl chlorosulfonate is a highly corrosive and toxic compound. smolecule.comcymitquimica.com It is recognized as a strong irritant to the skin and eyes. chemicalbook.com Contact with the liquid or its mist can lead to severe burns on the skin and in the eyes. sigmaaldrich.comwestliberty.edu Inhalation of the vapor or mist may cause significant irritation to the respiratory tract, characterized by symptoms such as coughing, choking, and shortness of breath. westliberty.eduhmdb.caenvironmentclearance.nic.in The substance can produce tissue damage, particularly on the mucous membranes of the eyes, mouth, and respiratory tract. westliberty.eduhmdb.caenvironmentclearance.nic.in Eye inflammation from exposure is marked by redness, watering, and itching, while skin inflammation can present as itching, scaling, reddening, or even blistering. westliberty.eduhmdb.caenvironmentclearance.nic.in
Due to its reactivity with water, specific ecotoxicity data for this compound is limited. fishersci.com However, its decomposition products, hydrochloric acid and sulfuric acid, are known to be hazardous. cymitquimica.com
Acute and Chronic Exposure Studies
While comprehensive toxicological data for this compound is not fully available, it is known to be highly toxic if ingested or inhaled. chemicalbook.com Acute exposure can cause severe health effects, and significant over-exposure could be fatal. westliberty.eduhmdb.ca The toxicological properties have not been fully investigated. fishersci.com
Chronic exposure to corrosive substances can lead to repeated or prolonged irritation. hmdb.ca For instance, repeated contact with the spray mist may cause chronic eye irritation and severe skin irritation. hmdb.caenvironmentclearance.nic.in Furthermore, prolonged exposure to the mist can lead to respiratory tract irritation, potentially resulting in frequent bronchial infections. hmdb.ca
Laboratory and Industrial Handling Best Practices
Advanced Personal Protective Equipment (PPE) Studies
Due to the hazardous nature of this compound, the use of appropriate Personal Protective Equipment (PPE) is crucial. smolecule.com
Eye and Face Protection: Tightly fitting safety goggles are recommended. sigmaaldrich.comcdhfinechemical.com For a higher level of protection, a face shield with a minimum height of 8 inches should be used. sigmaaldrich.comcdhfinechemical.com All eye and face protection equipment must be tested and approved under relevant government standards such as NIOSH (US) or EN 166 (EU). sigmaaldrich.comcdhfinechemical.com
Skin Protection: Handling requires the use of chemical-impermeable gloves. chemicalbook.com It is essential to inspect gloves before use and to employ proper glove removal techniques to prevent skin contact. sigmaaldrich.comcdhfinechemical.com Contaminated gloves should be disposed of in accordance with laboratory best practices and applicable laws. sigmaaldrich.comcdhfinechemical.com Fire or flame-resistant and impervious clothing is also recommended. chemicalbook.com
Respiratory Protection: If exposure limits are surpassed or if irritation occurs, a full-face respirator is necessary. chemicalbook.com For situations where respirators are the primary means of protection, a full-face supplied-air respirator is advised. sigmaaldrich.com Respirator cartridges should be multi-purpose (US) or type ABEK (EN 14387) as a backup to engineering controls. sigmaaldrich.com All respiratory protection equipment and its components must be tested and approved under appropriate government standards like NIOSH (US) or CEN (EU). sigmaaldrich.com
Engineering Controls and Ventilation System Requirements
Proper engineering controls are essential for safely handling this compound.
Ventilation: Work should be conducted in a well-ventilated area, such as under a chemical fume hood. smolecule.comfishersci.ca Local exhaust ventilation should be utilized to manage airborne concentrations of vapors. wpmucdn.comchembridgesgroup.com An explosion-proof local exhaust system may be necessary. lindecanada.ca
Safety Stations: Eyewash stations and safety showers must be located near the workstation. fishersci.comwpmucdn.com
Containment: Whenever feasible, handling should occur within closed systems to minimize manual interaction. chembridgesgroup.com
Storage Stability and Compatibility Studies
Proper storage of this compound is critical to ensure safety and stability.
Storage Conditions: The compound should be stored in a cool, dry, and well-ventilated place. smolecule.comchemicalbook.com Recommended storage temperature is between 2°C and 8°C. sigmaaldrich.com Containers must be kept tightly closed and, if opened, carefully resealed and kept upright to prevent leakage. sigmaaldrich.com It is sensitive to moisture and heat. sigmaaldrich.com
Incompatible Materials: this compound is incompatible with a range of substances. It should not be stored with bases, strong oxidizing agents, alcohols, or metals. fishersci.comfishersci.ca It reacts vigorously with water. cymitquimica.com Violent reactions can occur with amines, alkaline earth metals, metallic salts, strong bases, amides, chlorosulfonic acid, potassium hydroxide (B78521), powdered metals, and fuming nitric acid. sigmaaldrich.com
Below is a table summarizing the compatibility of this compound with various material types.
| Material Type | Compatibility |
| Bases | Incompatible fishersci.comfishersci.ca |
| Strong Oxidizing Agents | Incompatible fishersci.comfishersci.ca |
| Alcohols | Incompatible fishersci.comfishersci.ca |
| Metals | Incompatible fishersci.comfishersci.ca |
| Water | Reacts Vigorously cymitquimica.com |
| Amines | Violent Reaction sigmaaldrich.com |
| Alkaline Earth Metals | Violent Reaction sigmaaldrich.com |
| Metallic Salts | Violent Reaction sigmaaldrich.com |
| Strong Bases | Violent Reaction sigmaaldrich.com |
| Amides | Violent Reaction sigmaaldrich.com |
| Chlorosulfonic Acid | Violent Reaction sigmaaldrich.com |
| Potassium Hydroxide | Violent Reaction sigmaaldrich.com |
| Powdered Metals | Violent Reaction sigmaaldrich.com |
| Fuming Nitric Acid | Violent Reaction sigmaaldrich.com |
Influence of Moisture and Temperature on Degradation
This compound is sensitive to both moisture and heat. sigmaaldrich.comcdnsciencepub.com Its degradation is significantly influenced by these factors, leading to the formation of hazardous byproducts.
Influence of Moisture:
This compound reacts vigorously with water in a process known as hydrolysis. smolecule.comchemicalbook.com Early studies observed that this reaction can be complex, especially under heterogeneous conditions due to the insolubility of this compound in water. cdnsciencepub.com However, under homogeneous conditions, such as in a dilute aqueous dioxane solution, the primary hydrolysis reaction yields methanol (B129727), sulfuric acid, and hydrochloric acid. cdnsciencepub.com The reaction with water is exothermic and can be violent. smolecule.com The presence of even trace amounts of water can lead to rapid degradation. unideb.hu
The mechanism of hydrolysis involves the attack of a water molecule on the this compound molecule. Research has explored whether this attack occurs at the sulfur or the carbon atom. cdnsciencepub.com The prevailing evidence suggests that under most conditions, the reaction proceeds via a simple hydrolysis pathway where water acts as a nucleophile. cdnsciencepub.com
Influence of Temperature:
Temperature plays a critical role in the stability and reactivity of this compound. It is recommended to be stored at refrigerated temperatures, typically between 2 - 8 °C, to maintain its stability. sigmaaldrich.com The compound is described as heat-sensitive, and thermal decomposition can lead to the release of irritating and toxic gases, including carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen chloride gas. sigmaaldrich.comfishersci.com
Kinetic studies on the hydrolysis of alkyl chlorosulfates, including this compound, have shown a clear temperature dependency on the reaction rate. cdnsciencepub.com The enthalpy of activation (ΔH‡) and the heat capacity of activation (ΔCp‡) have been determined to characterize the transition state of the hydrolysis reaction, providing insights into the mechanism under different temperature conditions. cdnsciencepub.com For instance, the ΔCp‡ for the hydrolysis of this compound has been found to be around -50 cal deg⁻¹ mol⁻¹, which is in the same range as that for the hydrolysis of sulfonyl chlorides. cdnsciencepub.com
The following table summarizes the key degradation products resulting from the influence of moisture.
| Condition | Degradation Products |
| Presence of Water (Hydrolysis) | Methanol, Sulfuric Acid, Hydrochloric Acid smolecule.comcdnsciencepub.com |
Identification of Incompatible Materials for Safe Storage
Proper storage of this compound is paramount to prevent dangerous reactions. It must be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials. fishersci.comchemicalbook.com
Incompatible Material Classes:
Water/Moisture: As detailed in the previous section, this compound reacts violently with water. smolecule.comchemicalbook.com Therefore, it must be stored in a dry environment, and exposure to moist air or water must be avoided. fishersci.comumaryland.edu
Bases: this compound reacts with bases. fishersci.com
Strong Oxidizing Agents: Contact with strong oxidizing agents should be avoided. fishersci.com
Alcohols: This compound is incompatible with alcohols. chemicalbook.comfishersci.com
Metals: It is corrosive to metals and should not be stored in metal containers. nih.gov Contact with metals in the presence of moisture can produce explosive hydrogen gas. noaa.gov
Strong Acids: Incompatibility with strong acids has been noted. fishersci.com
Combustible Materials: Due to its reactivity, it should be kept away from combustible materials. noaa.gov
The following table provides a detailed list of materials known to be incompatible with this compound and related reactive compounds.
| Incompatible Material | Potential Hazard |
| Water | Violent reaction, production of corrosive acids and toxic fumes smolecule.comchemicalbook.comnoaa.gov |
| Bases | Chemical reaction fishersci.com |
| Strong Oxidizing Agents | Increased fire or explosion risk fishersci.com |
| Alcohols | Chemical reaction chemicalbook.comfishersci.com |
| Metals | Corrosion, potential for hydrogen gas evolution fishersci.comnih.govnoaa.gov |
| Strong Acids | Chemical reaction fishersci.com |
| Combustible Materials | May ignite other combustible materials noaa.gov |
Emergency Response and Waste Management Strategies
Effective emergency response and waste management protocols are essential for safely handling this compound. These strategies focus on containing spills, neutralizing the chemical, and ensuring environmentally sound disposal.
Spill Containment and Neutralization Methodologies
In the event of a spill, immediate and appropriate action is required to prevent harm to personnel and the environment.
Spill Containment: The primary step is to contain the spill to prevent it from spreading. chemicalbook.com This can be achieved by using inert absorbent materials. sigmaaldrich.comfishersci.com Personnel should wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles, and ensure adequate ventilation. chemicalbook.com All sources of ignition should be removed from the area. chemicalbook.com If the spill is large or if there is a leak, personnel should be evacuated to a safe area, keeping upwind of the spill. chemicalbook.com It is crucial to prevent the chemical from entering drains or water sources. chemicalbook.com
Neutralization: After containment, the spilled material should be neutralized. For acidic spills, a neutralizing agent can be applied. Some sources suggest covering the spill with up to 15 percent calcium hypochlorite (B82951). epa.gov Another approach involves using a commercial acid neutralizer. newcomersupply.com The process should be done carefully, working from the outside of the spill toward the center to avoid splashing. newcomersupply.com After neutralization, the resulting material should be collected in suitable, closed containers for disposal. sigmaaldrich.comchemicalbook.com
The following table outlines the general steps for spill containment and neutralization.
| Step | Action |
| Personal Protection | Wear appropriate PPE, including gloves, goggles, and protective clothing. chemicalbook.com |
| Ventilation & Ignition | Ensure adequate ventilation and remove all ignition sources. chemicalbook.com |
| Containment | Use inert absorbent material to dike and contain the spill. sigmaaldrich.comfishersci.com |
| Neutralization | Carefully apply a suitable neutralizing agent like calcium hypochlorite or a commercial acid neutralizer. epa.govnewcomersupply.com |
| Collection | Collect the solidified/neutralized material in a suitable, closed container. sigmaaldrich.comchemicalbook.com |
| Disposal | Dispose of the waste in accordance with local, state, and federal regulations. newcomersupply.com |
Research on Environmentally Sound Disposal Practices
The disposal of this compound and its waste must be conducted in a manner that is safe for the environment and complies with all applicable regulations.
Professional Disposal: The recommended method for disposing of this compound is to contact a licensed professional waste disposal service. sigmaaldrich.com The material can be sent to a licensed chemical destruction plant. chemicalbook.com Controlled incineration with flue gas scrubbing is a viable option. chemicalbook.com It is imperative not to contaminate water, foodstuffs, or soil with this chemical. chemicalbook.com Discharging it into sewer systems is prohibited. chemicalbook.com
Laboratory-Scale Disposal Research: Research into on-site disposal methods for hazardous chemicals aims to convert them into environmentally acceptable products, reducing the volume of waste that needs to be transported for disposal. ru.nl Such procedures often involve neutralization or other chemical treatments to render the waste less hazardous. For instance, some protocols suggest neutralization with an aqueous solution of sodium hydroxide to hydrolyze the compound into less toxic sulfates and chlorides. It is crucial to segregate this type of waste from halogenated solvents to prevent potentially explosive interactions during incineration.
Contaminated packaging must also be handled properly. Containers can be triple-rinsed (or the equivalent), and the rinsate should be collected and treated as hazardous waste. chemicalbook.com The cleaned containers can then be offered for recycling or reconditioning, or they can be punctured to prevent reuse and disposed of in a sanitary landfill. chemicalbook.com
The following table summarizes key disposal considerations.
| Aspect | Recommendation |
| Primary Disposal Method | Licensed professional waste disposal service or chemical destruction plant. sigmaaldrich.comchemicalbook.com |
| Approved Technology | Controlled incineration with flue gas scrubbing. chemicalbook.com |
| Environmental Protection | Do not discharge to sewers, water, or soil. chemicalbook.com |
| Laboratory Treatment | Neutralization with a base (e.g., sodium hydroxide) under controlled conditions. |
| Contaminated Packaging | Triple-rinse, collect rinsate, and then recycle, recondition, or dispose of the container appropriately. chemicalbook.com |
Q & A
Q. What are the recommended laboratory synthesis protocols for methyl chlorosulfonate, and what parameters must be rigorously controlled to ensure reproducibility?
this compound is typically synthesized via the reaction of methanol with chlorosulfonic acid under anhydrous conditions. Critical parameters include:
- Temperature control : Maintain reaction temperatures below 0°C to prevent exothermic side reactions .
- Stoichiometric ratios : Precise molar ratios of reactants (e.g., 1:1 methanol to chlorosulfonic acid) to minimize unreacted intermediates.
- Purification : Distillation under reduced pressure to isolate the product, with purity verified via NMR (e.g., H and C) and FTIR spectroscopy to confirm the absence of residual acid or methanol .
- Safety protocols : Use fume hoods, chemical-resistant gloves (e.g., nitrile), and eye protection compliant with OSHA/EN166 standards due to its corrosive and lachrymatory properties .
Q. How should researchers characterize this compound’s purity and structural integrity in academic studies?
Methodological steps include:
- Spectroscopic analysis : H NMR (δ ~3.8 ppm for CHO group) and C NMR (δ ~55 ppm for S-O-C linkage) to confirm molecular structure .
- Chromatography : GC-MS to detect impurities (e.g., residual chlorosulfonic acid) with a DB-5 column and helium carrier gas.
- Physical properties : Measure boiling point (68–70°C at 10 mmHg) and density (1.48 g/cm) for cross-validation with literature values .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Chemical goggles, nitrile gloves, and lab coats. Avoid latex gloves due to permeability issues .
- Ventilation : Perform reactions in fume hoods with scrubbers to neutralize acidic vapors.
- Spill management : Use inert absorbents (e.g., vermiculite) and neutralize spills with sodium bicarbonate .
Advanced Research Questions
Q. How can computational methods predict this compound’s reactivity in nucleophilic substitution reactions?
- Density Functional Theory (DFT) : Calculate electrophilicity indices and Fukui functions to identify reactive sites (e.g., sulfur atom) .
- Molecular dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DCM) to model reaction pathways.
- Validation : Compare computational results with experimental kinetic data (e.g., rate constants for hydrolysis) to refine models .
Q. What strategies resolve contradictions in reported spectroscopic data for this compound across studies?
- Systematic review : Compile NMR/IR data from peer-reviewed journals, excluding non-reproducible methods (e.g., uncalibrated instruments) .
- Meta-analysis : Use statistical tools (e.g., R or Python) to identify outliers and normalize data based on solvent effects (e.g., DMSO vs. CDCl) .
- Collaborative verification : Cross-validate results with independent labs using standardized protocols .
Q. How can researchers design experiments to investigate this compound’s stability under varying environmental conditions?
- Accelerated degradation studies : Expose the compound to controlled humidity (40–80% RH) and temperature (25–60°C) while monitoring decomposition via HPLC .
- Mechanistic analysis : Use isotopic labeling (O) to trace hydrolysis pathways and identify degradation byproducts (e.g., methyl sulfate) .
- Data interpretation : Apply Arrhenius equations to extrapolate shelf-life under standard storage conditions .
Methodological Guidelines
Q. What experimental design principles ensure reproducibility in this compound studies?
- Detailed documentation : Report exact reaction conditions (e.g., cooling rate, stirring speed) and instrument calibration data .
- Negative controls : Include blank reactions (e.g., without methanol) to confirm product specificity.
- Peer review : Pre-publish protocols on platforms like Protocols.io to solicit feedback .
Q. How should researchers address conflicting bioactivity data in this compound toxicity studies?
- Dose-response analysis : Use log-dose plots to compare LC values across cell lines (e.g., HEK293 vs. HepG2) .
- Confounding variables : Control for solvent effects (e.g., DMSO cytotoxicity) and batch-to-batch purity variations .
- Transparency : Share raw data via repositories like Zenodo to enable independent reanalysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
